(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Description
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Properties
IUPAC Name |
2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-7-5-8(2)10(4)12(9(7)3)18(16,17)13-6-11(14)15/h5,13H,6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIKALCUIWGIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352616 | |
| Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379250-94-9 | |
| Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid synthesis pathway
An In-depth Technical Guide on the Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound. The synthesis is presented in a two-step sequence, commencing with the chlorosulfonation of durene (1,2,4,5-tetramethylbenzene) to produce the key intermediate, 2,3,5,6-tetramethyl-benzenesulfonyl chloride. This intermediate is subsequently coupled with glycine ethyl ester, followed by hydrolysis to yield the final product.
This document furnishes detailed experimental protocols, a summary of quantitative data for analogous reactions, and a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.
I. Overall Synthesis Pathway
The synthesis of this compound is proposed to proceed via the following two stages:
Stage 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl Chloride
The first stage involves the electrophilic substitution reaction of durene with chlorosulfonic acid to introduce the sulfonyl chloride functional group onto the aromatic ring.
Stage 2: Synthesis of this compound
The second stage involves the nucleophilic substitution reaction between the synthesized 2,3,5,6-tetramethyl-benzenesulfonyl chloride and the amino group of glycine ethyl ester. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for reactions analogous to the ones described in this guide. This data is provided to offer an expected range for yields and physical properties.
Table 1: Representative Data for the Synthesis of Arylsulfonyl Chlorides
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |
| Toluene | Chlorosulfonic Acid | p-Toluenesulfonyl chloride | ~75 | 69-71 | General Knowledge |
| Acetanilide | Chlorosulfonic Acid | p-Acetamidobenzenesulfonyl chloride | 77-81 | 149 | General Knowledge |
| Durene | Chlorosulfonic Acid | 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | (Not Reported) | (Not Reported) | - |
Table 2: Representative Data for the Synthesis and Properties of N-Arylsulfonyl Glycine Derivatives
| Sulfonyl Chloride | Amino Acid Derivative | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzenesulfonyl chloride | Glycine ethyl ester | N-(Phenylsulfonyl)glycine ethyl ester | ~85 | 58-60 | Analogous Reactions |
| p-Toluenesulfonyl chloride | Glycine | N-(p-Tolylsulfonyl)glycine | >90 | 151-153 | Analogous Reactions |
| 2-Naphthalenesulfonyl chloride | Glycine | N-(2-Naphthylsulfonyl)glycine | ~92 | 188-190 | Analogous Reactions |
| 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | Glycine ethyl ester | This compound ethyl ester | (Not Reported) | (Not Reported) | - |
| - | - | This compound | (Not Reported) | (Not Reported) | - |
III. Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Stage 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl Chloride
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to 0 °C in an ice-salt bath.
-
Dissolve durene (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the durene solution dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,3,5,6-tetramethyl-benzenesulfonyl chloride by recrystallization from hexane.
Stage 2: Synthesis of this compound
Part A: Synthesis of this compound ethyl ester
Materials:
-
2,3,5,6-Tetramethyl-benzenesulfonyl chloride
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
0.5 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend glycine ethyl ester hydrochloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Dissolve 2,3,5,6-tetramethyl-benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the glycine ethyl ester suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound ethyl ester. The crude product may be used in the next step without further purification.
Part B: Hydrolysis to this compound
Materials:
-
This compound ethyl ester
-
Ethanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid
Procedure:
-
Dissolve the crude ethyl ester from the previous step in ethanol.
-
Add 1 M sodium hydroxide solution (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[1]
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
IV. Mandatory Visualizations
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Physicochemical Properties of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. Due to the limited availability of experimental data for this specific molecule, this guide combines reported data for structurally related compounds with established scientific principles to offer a thorough predictive analysis.
Core Physicochemical Data
The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that while some data points are based on established records, others are predicted based on the properties of analogous structures.
| Property | Value | Source |
| CAS Number | 379250-94-9 | BLDpharm[1] |
| Molecular Formula | C12H17NO4S | BLDpharm[1] |
| Molecular Weight | 271.33 g/mol | BLDpharm[1] |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~9.5 (Sulfonamide) | Estimated based on similar structures |
| LogP (Predicted) | ~2.5 | Estimated based on similar structures |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a general procedure that can be optimized for the specific synthesis.
Materials:
-
Glycine
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride (Durenesulfonyl chloride)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of glycine, making it a more potent nucleophile.
-
Addition of Sulfonyl Chloride: To the cooled solution of glycine, slowly add a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride in a suitable organic solvent. The reaction should be maintained at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
-
Reaction: Stir the biphasic mixture vigorously for several hours at room temperature to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the aqueous and organic layers.
-
Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and the sulfonamide, causing the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis workflow and a general screening process for novel sulfonamide compounds.
Caption: Proposed synthesis of the target compound.
Caption: General workflow for biological screening.
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of sulfonamides is well-known for a wide range of pharmacological effects.[1][2][3][4][5] Therefore, it is plausible that this compound could exhibit one or more of the following activities:
-
Antimicrobial Activity: Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. The structural features of the target compound, particularly the sulfonamide group, suggest potential antibacterial or antifungal properties.
-
Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis. The tetramethylbenzene moiety may influence the compound's lipophilicity and interaction with biological targets, potentially conferring cytotoxic activity against cancer cell lines.
-
Anti-inflammatory Activity: Certain sulfonamides, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. The anti-inflammatory potential of this compound would warrant investigation.
Given the absence of specific biological data, a hypothetical signaling pathway diagram would be speculative. However, should the compound exhibit, for instance, anticancer activity, a logical next step would be to investigate its effect on key cancer-related signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or apoptosis-related pathways.
This technical guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is necessary to fully elucidate its physicochemical properties and biological activities.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification
The primary identifier for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is its CAS (Chemical Abstracts Service) number.
| Identifier | Value |
| CAS Number | 379250-94-9 |
Chemical Properties
Basic chemical properties for this compound have been compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C12H17NO4S | Alfa Chemistry |
| Molecular Weight | 271.33 g/mol | Alfa Chemistry |
Experimental Data and Protocols
A thorough search of scientific literature and patent databases did not yield any specific experimental data, such as quantitative biological activity (e.g., IC50, Ki), detailed experimental protocols for its use, or established signaling pathways in which it is involved. The compound is listed by chemical suppliers, suggesting it is available for research purposes, but published studies detailing its application or biological effects could not be located.
Logical Workflow for Future Research
Given the absence of published data, a logical workflow for initiating research on this compound is proposed. This workflow is a general guideline for the characterization of a novel chemical entity.
Caption: Proposed workflow for the initial investigation of this compound.
Conclusion
This compound, identified by CAS number 379250-94-9, is a commercially available compound. However, there is a notable lack of published scientific data regarding its biological activity, experimental usage, and mechanism of action. The information provided in this guide is limited to its basic chemical identifiers. Researchers and drug development professionals interested in this molecule will need to conduct foundational research to determine its properties and potential applications. The provided workflow diagram offers a conceptual framework for such an investigation.
An In-depth Technical Guide on the Molecular Structure and Conformation of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a sulfonamide derivative of glycine. The sulfonamide functional group is a key component in a variety of pharmaceuticals, and the substitution pattern on the aromatic ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a theoretical exploration of the molecular structure, conformation, and potential experimental protocols for the synthesis and characterization of this compound.
Predicted Molecular Structure and Conformation
The molecular structure consists of a 2,3,5,6-tetramethylbenzenesulfonyl (durenesulfonyl) group attached to the nitrogen atom of glycine.
Conformational analysis of N-arylsulfonyl amino acids is crucial for understanding their interaction with biological targets. While no specific crystallographic data exists for the title compound, studies on similar sulfonamides suggest key conformational features. The overall shape of the molecule is determined by the rotational freedom around several key bonds:
-
S-N Bond: Rotation around the sulfur-nitrogen bond dictates the orientation of the bulky durenesulfonyl group relative to the glycine backbone.
-
N-C Bond: Rotation around the nitrogen-carbon bond of the glycine moiety influences the spatial arrangement of the carboxylic acid group.
-
C-C Bond: Rotation around the alpha-carbon to carbonyl-carbon bond of the glycine backbone further positions the carboxyl group.
Computational modeling and studies on related sulfonamides indicate that the conformation is a balance between steric hindrance from the four methyl groups on the benzene ring and potential intramolecular hydrogen bonding involving the sulfonamide proton and the carbonyl oxygen of the acetic acid moiety.[1] The tetramethyl substitution pattern is expected to sterically hinder rotation around the S-aryl bond, influencing the overall conformational landscape.
Predicted Spectroscopic Data
Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
¹H NMR Spectroscopy:
-
Aromatic Protons: A singlet corresponding to the single aromatic proton.
-
Methyl Protons: Two singlets for the four methyl groups on the benzene ring.
-
Methylene Protons: A singlet for the CH₂ group of the glycine moiety.
-
Amine Proton: A broad singlet for the NH proton of the sulfonamide.
-
Carboxylic Acid Proton: A broad singlet for the COOH proton.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals corresponding to the substituted carbons and the single protonated carbon of the durene ring.
-
Methyl Carbons: Signals for the methyl groups.
-
Methylene Carbon: A signal for the CH₂ of the glycine moiety.
-
Carbonyl Carbon: A signal for the C=O of the carboxylic acid.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A peak in the region of 3200-3300 cm⁻¹.
-
C=O Stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid.
-
S=O Stretch: Two characteristic strong bands for the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[2]
-
O-H Stretch: A broad absorption for the carboxylic acid OH group, typically in the range of 2500-3300 cm⁻¹.[2]
Experimental Protocols
While a specific protocol for this compound is not documented, a general synthetic approach can be derived from standard procedures for the synthesis of N-sulfonylated amino acids.
Proposed Synthesis Workflow
The synthesis would likely proceed via the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with glycine in the presence of a base.
Detailed Methodology
Step 1: Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride
This starting material can be synthesized from durene (1,2,4,5-tetramethylbenzene) by chlorosulfonation.
-
Materials: Durene, chlorosulfonic acid.
-
Procedure: Durene is slowly added to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature until the reaction is complete. The mixture is carefully poured onto crushed ice, and the resulting solid precipitate of 2,3,5,6-tetramethylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Materials: 2,3,5,6-tetramethylbenzenesulfonyl chloride, glycine, sodium hydroxide (or another suitable base), water, dioxane (or another suitable co-solvent), hydrochloric acid.
-
Procedure:
-
Glycine is dissolved in an aqueous solution of sodium hydroxide.
-
A solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride in a suitable organic solvent like dioxane is added dropwise to the glycine solution at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of all expected proton and carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups, such as N-H, C=O, S=O, and O-H.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound and confirm its molecular formula.
-
X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography would provide definitive information about the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.[3][4]
Data Presentation
As no experimental data is available, a table of predicted and comparative data is presented below.
| Parameter | Predicted Value/Range for Target Compound | Notes |
| ¹H NMR (ppm) | ||
| Ar-H | ~7.0-7.5 | Singlet |
| -CH₃ | ~2.2-2.6 | Two singlets |
| -CH₂- | ~3.5-4.0 | Singlet |
| -NH- | ~5.0-7.0 | Broad singlet, exchangeable with D₂O |
| -COOH | ~10.0-12.0 | Broad singlet, exchangeable with D₂O |
| IR (cm⁻¹) | ||
| N-H Stretch | 3200-3300 | Medium intensity |
| C=O Stretch | 1700-1750 | Strong intensity |
| S=O Stretch (asym) | 1330-1370 | Strong intensity |
| S=O Stretch (sym) | 1140-1180 | Strong intensity |
| O-H Stretch | 2500-3300 | Broad |
Logical Relationships in Conformational Analysis
The conformation of the molecule is a result of a balance of several electronic and steric factors.
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a comprehensive theoretical framework for its structure, conformation, synthesis, and characterization based on well-established principles and data from analogous compounds. The provided protocols and predictive data serve as a valuable starting point for researchers interested in the synthesis and study of this and related molecules. Further computational and experimental work is necessary to fully elucidate the precise structural and conformational properties of this compound.
References
Potential Biological Activity of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a small molecule featuring a substituted benzenesulfonamide moiety linked to an acetic acid group. While this specific compound has not been extensively studied, its structural components are present in a variety of biologically active molecules. Analysis of related compounds suggests that this compound could potentially exhibit a range of pharmacological activities, including but not limited to, enzyme inhibition, anti-inflammatory effects, and antimicrobial properties. This whitepaper will explore these potential activities by drawing parallels with documented research on analogous compounds, providing a foundation for future investigation.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally related N-arylsulfonylamino acids and benzenesulfonamide derivatives, the following potential activities for this compound are proposed.
Enzyme Inhibition
The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with various enzymes.
-
Matrix Metalloproteinase (MMP) Inhibition: Derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been evaluated as inhibitors of MMP-2 and MMP-9, which are key enzymes in cancer cell migration and invasion.[1] The sulfonyl group can act as a zinc-binding group in the active site of these enzymes.
-
Cyclooxygenase-2 (COX-2) Inhibition: Novel series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been synthesized and shown to be potent and selective COX-2 inhibitors.[2] These compounds exhibit anti-inflammatory and analgesic properties. Phenoxy acetic acid derivatives have also been designed as selective COX-2 inhibitors.[3]
-
Phospholipase A2 (PLA2) Inhibition: Substituted benzenesulfonamides have been identified as potent inhibitors of membrane-bound phospholipase A2, an enzyme involved in the inflammatory cascade through the release of arachidonic acid.[4]
Antimicrobial Activity
The sulfonamide group is a classic feature of antibacterial drugs.
-
Antibacterial Activity: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] This bacteriostatic effect is effective against a range of Gram-positive and Gram-negative bacteria.[5] N-aryl amino acids have also shown significant antibacterial activity against various bacterial strains.[6]
-
Antiprotozoal Activity: N-arylspermidine derivatives have been synthesized and evaluated for their activity against Leishmania infantum, showing potential as antiprotozoal agents.[7]
Quantitative Data from Structurally Similar Compounds
The following tables summarize quantitative data for biological activities of compounds structurally related to this compound.
Table 1: Enzyme Inhibition Data for Related Compounds
| Compound Class | Target Enzyme | IC50 / Activity | Reference |
| 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives | MMP-2, MMP-9 | Active inhibitors | [1] |
| Methylsulfonyl/Sulfamoyl Acetamides | COX-2 | Good activity and selectivity | [2] |
| Phenoxy Acetic Acid Derivatives | COX-2 | IC50 in the range of 0.06–0.09 μM | [3] |
| Substituted Benzenesulfonamides | Phospholipase A2 | IC30 values of 0.009 - 0.028 µM | [4] |
Table 2: Antimicrobial Activity Data for Related Compounds
| Compound Class | Organism | MIC / EC50 | Reference |
| N-arylcinnamamides | Staphylococcus aureus, M. tuberculosis | MICs = 22.27 and 27.47 µM | [8][9] |
| N-aryl Amino Acids | Escherichia coli, Streptococcus pneumoniae | Potent activity, some more than streptomycin | [6] |
| N-arylspermidine Derivatives | Leishmania infantum | EC50 around 5 µM | [7] |
Experimental Protocols for Key Assays
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below to guide future studies.
In Vitro Enzyme Inhibition Assays
-
MMP Inhibition Assay:
-
Recombinant human MMP-2 and MMP-9 are used.
-
A fluorescent substrate is incubated with the enzyme in the presence and absence of the test compound.
-
The fluorescence is measured over time to determine the rate of substrate cleavage.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[1]
-
-
COX-1/COX-2 Inhibition Assay:
-
The assay is typically performed using a COX inhibitor screening assay kit.
-
Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
The enzyme is incubated with arachidonic acid as the substrate in the presence of the test compound.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
IC50 values are determined from the dose-response curves.[3]
-
In Vitro Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The broth microdilution method is commonly used.
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a review of structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the benzenesulfonamide and acetic acid moieties suggests that this compound could be a candidate for development as an enzyme inhibitor with anti-inflammatory, anticancer, or antimicrobial properties.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets, including MMPs, COX enzymes, and various microbial strains. Positive hits from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety. The experimental protocols and potential signaling pathways outlined in this whitepaper provide a foundational framework for such a research program.
References
- 1. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro leishmanicidal activity of novel N-arylspermidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Benzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), this versatile structure has been extensively modified to generate derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and therapeutic applications of benzenesulfonamide derivatives, with a focus on their role as enzyme inhibitors and their potential in drug discovery.
Quantitative Data Summary
The biological activity of various benzenesulfonamide derivatives has been quantified through numerous studies. The following tables summarize key inhibitory and pharmacokinetic data, providing a comparative overview of their potency and disposition.
Table 1: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Enzyme | IC50 / Ki | Reference |
| Series 1i-11i | Acetylcholinesterase (AChE) | Ki: 2.26 ± 0.45 – 3.57 ± 0.97 µM | |
| α-Glycosidase (α-GLY) | Ki: 95.73 ± 13.67 – 102.45 ± 11.72 µM | [1] | |
| Glutathione S-transferase (GST) | Ki: 22.76 ± 1.23 – 49.29 ± 4.49 µM | [1] | |
| Cyclic urea 9c | Vibrio cholerae α-Carbonic Anhydrase (VchαCA) | Ki: 4.7 nM | [2][3] |
| Compound 4e | Antioxidant Activity (vs. Vitamin C) | IC50: 0.3287 mg/mL (Vit C: 0.2090 mg/mL) | [4][5] |
| Compound AL106 | Glioblastoma (U87) Cell Growth Inhibition | 78% inhibition at 100 µM | |
| Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) | Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | IC50: 1.52–6.31 μM | [6] |
| Thiazolone-benzenesulfonamides (4e, 4g, 4h) | Carbonic Anhydrase IX (CA IX) | IC50: 10.93–25.06 nM | [6] |
| Carbonic Anhydrase II (CA II) | IC50: 1.55–3.92 μM | [6] | |
| Benzenesulfonamide-containing Phenylalanine Derivative (11l) | Anti-HIV-1NL4-3 Activity | 5.78-fold better than PF-74 | [7] |
| Anti-HIV-2ROD Activity | EC50: 31 nM | [7] |
Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Microorganism | MIC (mg/mL or µg/mL) | Reference |
| Compound 4d | E. coli | 6.72 mg/mL | [4][5] |
| Compound 4h | S. aureus | 6.63 mg/mL | [4][5] |
| Compound 4a | P. aeruginosa | 6.67 mg/mL | [4][5] |
| Compound 4a | S. typhi | 6.45 mg/mL | [4][5] |
| Compound 4f | B. subtilis | 6.63 mg/mL | [4][5] |
| Compounds 4e, 4h | C. albicans | 6.63 mg/mL | [4][5] |
| Compound 4e | A. niger | 6.28 mg/mL | [4][5] |
| Compound 1C | E. coli | 50 µg/mL | [8] |
| B. licheniformis | 100 µg/mL | [8] | |
| B. linens | 150 µg/mL | [8] |
Table 3: Pharmacokinetic Parameters of a Thiazole Benzenesulfonamide Derivative (Compound 1)
| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) | Hepatic Extraction (%) |
| Rat | ~30 | 17 | 30 |
| Dog | ~10 | 27 | N/A |
| Monkey | ~10 | 4 | 47 |
N/A: Not Available
Key Biological Activities and Mechanisms of Action
Benzenesulfonamide derivatives have demonstrated a remarkable diversity of biological activities, primarily through enzyme inhibition.
-
Carbonic Anhydrase Inhibition: A significant area of research has focused on the development of benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs).[9] These zinc-containing enzymes are involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, epilepsy, and cancer.[10] For instance, certain derivatives have shown nanomolar inhibition of the tumor-associated isoform CA IX.[6] A recent study highlighted a cyclic urea benzenesulfonamide derivative with a Ki of 4.7 nM against Vibrio cholerae α-CA, suggesting a potential antibacterial strategy.[2][3]
-
Anticancer Activity: The anticancer properties of benzenesulfonamides are often linked to their ability to inhibit CAs, particularly the tumor-associated isoform CA IX, which is overexpressed in many solid tumors.[6] Inhibition of CA IX can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[6] Additionally, some derivatives have been shown to inhibit receptor tyrosine kinases like TrkA, which is a potential target for glioblastoma treatment.[11] A series of aryl thiazolone-benzenesulfonamides displayed significant inhibitory effects against breast cancer cell lines with IC50 values in the low micromolar range.[6]
-
Anti-inflammatory and Antioxidant Activity: Several benzenesulfonamide derivatives have exhibited potent anti-inflammatory and antioxidant properties. In one study, new derivatives bearing a carboxamide functionality showed significant inhibition of carrageenan-induced rat-paw edema.[4] Some compounds also demonstrated antioxidant activity comparable to Vitamin C.[4][5]
-
Antimicrobial Activity: The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. Novel benzenesulfonamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4][5][8] The mechanism of action often involves the inhibition of essential microbial enzymes.
-
Anticonvulsant Activity: Certain benzenesulfonamide derivatives that selectively inhibit CA isoforms II and VII, which are implicated in epileptogenesis, have shown effective anticonvulsant activity in preclinical models.[10] These compounds were able to abolish seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ).[10]
-
Anti-influenza Activity: Through structural optimization of a known inhibitor, benzenesulfonamide derivatives have been identified as potent anti-influenza agents.[12] These compounds act by inhibiting the viral hemagglutinin (HA), preventing the fusion of the virus with the host cell membrane.[12]
-
Anti-HIV Activity: Novel benzenesulfonamide-containing phenylalanine derivatives have been designed as HIV-1 capsid (CA) inhibitors.[7] One such derivative exhibited significantly improved antiviral activity against both HIV-1 and HIV-2 compared to the parent compound.[7]
-
Anti-hepatic Fibrosis Activity: A series of benzenesulfonamide derivatives have been developed as potential agents against hepatic fibrosis.[13] The most potent compounds exhibited excellent anti-fibrotic activity by inhibiting the JAK1-STAT1/3 signaling pathway.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature.
General Synthesis of Benzenesulfonamide Derivatives:
A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base. Further modifications can be introduced to the resulting sulfonamide.
-
Synthesis of Amine Sulfonamide Derivatives (1i-11i): These compounds were prepared by the reduction of imine compounds with sodium borohydride (NaBH₄) in methanol.[1]
-
Synthesis of Carboxamide-Bearing Benzenesulfonamides (4a-j): Substituted benzenesulfonyl chlorides were reacted with L-amino acids in an aqueous medium to yield benzenesulfonamides. Subsequent palladium-mediated amidation with an appropriate alkyl amine afforded the target carboxamides.[5]
-
Synthesis of Disubstituted Benzenesulfonamide Analogues (Anti-influenza): A common method involved the cross-coupling of a substituted benzenesulfonamide with an amine using copper(I) iodide (CuI), L-proline, and potassium phosphate (K₃PO₄) in dimethyl sulfoxide (DMSO) at elevated temperatures.[12] An alternative route involved a Sandmeyer reaction to prepare the benzenesulfonyl chloride intermediate.[12]
-
Synthesis of Benzenesulfonamide-containing Phenylalanine Derivatives (Anti-HIV): The synthesis involved multi-step sequences starting from a phenylalanine derivative. Key steps included acylation and nucleophilic substitution reactions to introduce the benzenesulfonamide moiety.[7]
Enzyme Inhibition Assays:
-
Carbonic Anhydrase Inhibition Assay: The inhibitory activity against various CA isoforms is typically determined by measuring the inhibition of the CA-catalyzed hydration of CO₂. A stopped-flow spectrophotometric method is often employed.[2][3]
-
Acetylcholinesterase Inhibition Assay: The activity of AChE is determined spectrophotometrically using acetylthiocholine iodide as a substrate.
-
α-Glycosidase Inhibition Assay: The inhibitory effect on α-glycosidase is measured by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside.
-
Glutathione S-transferase Inhibition Assay: GST activity is determined by following the conjugation of glutathione with 1-chloro-2,4-dinitrobenzene (CDNB).
Cell-Based Assays:
-
Anticancer Activity Assessment: The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the trypan blue exclusion method or MTT assay to determine cell viability and proliferation.[11]
-
Anti-influenza CPE Assay: The antiviral activity is assessed by measuring the ability of the compounds to protect Madin-Darby canine kidney (MDCK) cells from the cytopathic effects (CPE) of influenza virus infection.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the action of these derivatives is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: A generalized workflow for the synthesis of benzenesulfonamide derivatives.
Caption: Inhibition of the JAK1-STAT1/3 pathway by benzenesulfonamide derivatives.
Caption: A typical workflow for determining enzyme inhibitory activity.
This comprehensive guide highlights the significant and diverse therapeutic potential of benzenesulfonamide derivatives. The continued exploration of this chemical scaffold, coupled with detailed mechanistic studies and optimized synthetic strategies, promises the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Sulfonylamino Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonylamino acetic acid scaffold is a key pharmacophore in medicinal chemistry, yet its origins and historical development are not widely chronicled. This technical guide provides a comprehensive overview of the discovery and history of sulfonylamino acetic acids, from their conceptual beginnings in the late 19th and early 20th-century explorations of peptide chemistry to their modern applications. This document details the initial synthetic methodologies, presents key quantitative physicochemical data, and elucidates the known signaling pathways associated with this versatile class of compounds.
Introduction: The Dawn of a New Molecular Architecture
The story of sulfonylamino acetic acids is intrinsically linked to the foundational work on amino acids and peptides. In the late 19th century, luminaries like Emil Fischer began to unravel the structure of proteins, identifying the peptide bond as the fundamental linkage between amino acids. This era of chemical exploration laid the groundwork for the synthesis of modified amino acids, including those bearing a sulfonyl group.
While the exact date of the first synthesis of a simple sulfonylamino acetic acid is not definitively documented in a single landmark publication, its emergence can be traced to the broader development of sulfonamide chemistry and the use of sulfonyl chlorides as protecting groups for amines in peptide synthesis. The pioneering work of chemists like Theodor Curtius, who in 1882 accomplished the first synthesis of an N-protected dipeptide, benzoylglycylglycine, set the stage for the manipulation of the amino group of amino acids[1].
The early 20th century saw the rise of sulfonamides as a class of antibacterial agents, following Gerhard Domagk's discovery of the therapeutic properties of Prontosil in the 1930s. This spurred intense interest in the synthesis and biological evaluation of a vast array of sulfonamide derivatives. It is within this fertile scientific landscape that the synthesis of N-sulfonylated amino acids, including sulfonylamino acetic acids, was systematically explored.
The Foundational Synthesis: Marrying Sulfonyl Chlorides and Amino Acids
The classical and most direct method for the synthesis of sulfonylamino acetic acids is the reaction of a sulfonyl chloride with glycine (aminoacetic acid) or its ester, typically under basic conditions. This nucleophilic substitution reaction, a variation of the well-established Schotten-Baumann reaction, forms the stable sulfonamide linkage.
General Reaction Scheme
The fundamental reaction can be depicted as follows:
Caption: General synthesis of N-arylsulfonylamino acetic acids.
Detailed Experimental Protocol: Synthesis of N-p-Toluenesulfonylglycine (N-Tosylglycine)
This protocol is a representative example of the synthesis of a simple sulfonylamino acetic acid.
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M solution of sodium hydroxide (2.0 equivalents) in water. Stir until a clear solution is obtained.
-
Addition of Tosyl Chloride: Cool the solution in an ice bath. To the cold, stirred solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-p-tosylglycine will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture to yield pure N-p-tosylglycine.
Physicochemical Properties: A Quantitative Look at the Scaffold
The physicochemical properties of sulfonylamino acetic acids are crucial for their biological activity and pharmacokinetic profiles. The presence of the acidic proton on the sulfonamide nitrogen and the carboxylic acid group imparts a distinct electronic character.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (approx.) |
| N-Benzenesulfonylglycine | C₈H₉NO₄S | 215.23 | 165-168 | 3.5 |
| N-p-Toluenesulfonylglycine (Tosylglycine) | C₉H₁₁NO₄S | 229.26 | 147-149[2] | 3.6 |
| N-(4-Chlorobenzenesulfonyl)glycine | C₈H₈ClNO₄S | 249.67 | 178-181 | 3.3 |
| N-(4-Nitrobenzenesulfonyl)glycine | C₈H₈N₂O₆S | 260.22 | 190-192 | 3.1 |
Biological Activity and Signaling Pathways: From Discovery to Drug Development
The biological activities of sulfonylamino acetic acid derivatives are diverse and have been explored in various therapeutic areas. Their mechanism of action often involves the modulation of specific signaling pathways.
Early Observations and Antibacterial Activity
Drawing from the rich history of sulfonamide antibiotics, early investigations into sulfonylamino acetic acids explored their potential as antimicrobial agents. The core structure was seen as a variation of the p-aminobenzoic acid (PABA) scaffold, a key component in bacterial folic acid synthesis.
Caption: Inhibition of bacterial folic acid synthesis.
Modern Therapeutic Targets
More recently, sulfonylamino acetic acid derivatives have been investigated for a range of other biological activities, moving beyond their antimicrobial origins.
-
Enzyme Inhibition: This class of compounds has shown inhibitory activity against various enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation.[3][4]
-
Receptor Modulation: Certain derivatives have been found to interact with cellular receptors, influencing downstream signaling cascades. For instance, N-p-tosylglycine has been shown to facilitate insulin release from pancreatic islets, although the precise mechanism is still under investigation.[1]
Caption: General mechanism of receptor modulation.
Conclusion and Future Perspectives
The journey of sulfonylamino acetic acids from their theoretical inception in the golden age of peptide chemistry to their current status as a versatile scaffold in drug discovery is a testament to the enduring power of fundamental organic synthesis. While the initial focus may have been on mimicking the structure of early antibacterial agents, the unique physicochemical properties of this moiety have enabled its application in a wide range of therapeutic targets.
Future research in this area will likely focus on the synthesis of more complex and stereochemically defined derivatives, leveraging modern synthetic methodologies. A deeper understanding of their interactions with biological targets at a molecular level will undoubtedly unlock new therapeutic possibilities for this historically significant and medicinally relevant class of compounds.
References
- 1. Facilitation of insulin release by N-p-tosylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-p-Tosylglycine 97 1080-44-0 [sigmaaldrich.com]
- 3. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. While experimental data on this specific molecule is limited, this document outlines a robust strategy for its theoretical modeling, drawing upon established methodologies for structurally related sulfonamides. The guide covers putative physicochemical properties, potential biological activities, and detailed protocols for computational analysis. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts.
Introduction
This compound belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological applications. Sulfonamides are key components in various therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The core structure, featuring a sulfonyl group connected to an amine, provides a versatile scaffold for drug design. The subject of this guide, with its tetramethylated benzene ring and acetic acid moiety, presents a unique substitution pattern that warrants detailed theoretical exploration to predict its chemical behavior and potential biological significance.
This document serves as a whitepaper on the core theoretical modeling approaches applicable to this compound, providing researchers with a structured methodology for in silico analysis.
Physicochemical and Predicted Biological Properties
A critical first step in the theoretical modeling of a novel compound is the prediction of its physicochemical properties and potential biological activities. These predictions are based on the structural characteristics of the molecule and data from analogous compounds.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are essential for understanding the compound's potential for oral bioavailability and drug-likeness, often assessed using frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₂H₁₇NO₄S | - |
| Molecular Weight | 271.33 g/mol | - |
| LogP (octanol-water partition coefficient) | 2.5 ± 0.5 | ALOGPS, ChemDraw |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
| pKa (acidic) | 3.5 ± 0.3 (Carboxylic Acid) | ACD/Labs Percepta |
| pKa (basic) | -1.5 ± 0.5 (Sulfonamide N-H) | ACD/Labs Percepta |
| Polar Surface Area (PSA) | 86.99 Ų | - |
Predicted Biological Activity
Based on the common activities of sulfonamides, the following table outlines potential biological activities for this compound. These predictions can guide initial experimental screening.
| Biological Target | Predicted Activity | Rationale |
| Dihydropteroate Synthase (DHPS) | Competitive Inhibitor | The sulfonamide moiety is a classic pharmacophore for DHPS inhibition, disrupting bacterial folate synthesis.[1][2] |
| Carbonic Anhydrase Isozymes | Inhibitor | Many sulfonamides are known to be potent inhibitors of carbonic anhydrases. |
| Cyclooxygenase (COX) Enzymes | Inhibitor | Some sulfonamide derivatives exhibit anti-inflammatory activity through COX inhibition. |
| Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) | Inhibitor | Certain sulfonamide hydroxamates are known TACE inhibitors.[3] |
Experimental and Computational Protocols
A thorough investigation of this compound requires a combination of experimental synthesis and characterization, followed by in-depth computational modeling.
General Synthesis Protocol for Sulfonamides
The synthesis of N-substituted sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4]
Materials:
-
2,3,5,6-Tetramethyl-benzenesulfonyl chloride
-
Glycine (aminoacetic acid)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve glycine (1.1 eq) in an appropriate solvent.
-
Base Addition: Cool the solution to 0°C and slowly add the base (e.g., pyridine, 1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve 2,3,5,6-Tetramethyl-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[4]
Characterization Techniques
The synthesized compound should be characterized using standard analytical methods to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons, methyl groups on the benzene ring, the methylene protons of the acetic acid moiety, and the N-H proton of the sulfonamide.[5] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, methyl carbons, methylene carbon, and the carbonyl carbon of the acetic acid. |
| FT-IR | Characteristic stretching vibrations for N-H (sulfonamide), C=O (carboxylic acid), O-H (carboxylic acid), and S=O (sulfonamide) bonds.[5] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Computational Modeling Protocol
Computational modeling can provide insights into the electronic structure, reactivity, and potential biological interactions of the molecule.
1. Density Functional Theory (DFT) Calculations:
-
Software: Gaussian, ORCA, or similar.
-
Method: B3LYP functional with a 6-31G(d,p) basis set is a common starting point for geometry optimization and frequency calculations.[6][7]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the IR spectrum.[5]
-
Molecular Orbital Analysis (HOMO/LUMO): To understand the electronic properties and reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To identify regions of positive and negative electrostatic potential, which can indicate sites for nucleophilic and electrophilic attack.
-
2. Molecular Docking:
-
Software: AutoDock, GOLD, or Schrödinger Suite.
-
Procedure:
-
Obtain the 3D crystal structure of a potential protein target (e.g., Dihydropteroate Synthase, PDB ID: 1AJ0) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the ligand (this compound) by optimizing its geometry and assigning charges.
-
Define the binding site on the protein based on the location of the known substrate or inhibitor.
-
Perform the docking simulation to predict the binding mode and affinity of the ligand to the protein.[1]
-
-
Analysis: Analyze the docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides an estimate of the binding affinity.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by a sulfonamide compound and a general workflow for its theoretical and experimental investigation.
Caption: Putative mechanism of action via inhibition of the bacterial folic acid synthesis pathway.
Caption: Integrated workflow for the theoretical and experimental evaluation of the target compound.
Conclusion
This technical guide provides a foundational framework for the theoretical modeling and subsequent experimental investigation of this compound. By leveraging established protocols and computational methods applied to the broader class of sulfonamides, researchers can systematically predict the properties and potential biological activities of this novel compound. The outlined workflows and methodologies are intended to streamline the research process, from initial in silico analysis to potential lead optimization. While the specific data presented is predictive, the approach detailed herein offers a robust and scientifically grounded pathway for the comprehensive evaluation of this compound and other novel chemical entities.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Spectroscopic Characterization of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid (CAS No. 379250-94-9), a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, generalized experimental protocol for the synthesis of this compound is provided, derived from established methods for the preparation of N-arylsulfonyl amino acids. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery and chemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: 2-((2,3,5,6-tetramethylphenyl)sulfonamido)acetic acid
-
Synonyms: this compound, ((2,3,5,6-Tetramethylphenyl)sulfonyl)glycine
-
CAS Number: 379250-94-9
-
Molecular Formula: C₁₂H₁₇NO₄S
-
Molecular Weight: 271.33 g/mol
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.0-7.5 | Singlet | 1H | Aromatic proton (Ar-H) |
| ~5.0-6.0 | Triplet | 1H | Amine proton (-NH-) |
| ~3.8-4.0 | Doublet | 2H | Methylene protons (-CH₂-) |
| ~2.2-2.4 | Singlet | 6H | Methyl protons (2 x -CH₃ ortho) |
| ~2.0-2.2 | Singlet | 6H | Methyl protons (2 x -CH₃ meta) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~135-140 | Quaternary aromatic carbons (ipso, C-S) |
| ~130-135 | Quaternary aromatic carbons (C-CH₃) |
| ~125-130 | Aromatic CH |
| ~45-50 | Methylene carbon (-CH₂) |
| ~15-20 | Methyl carbons (-CH₃) |
Predicted IR Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3300-3200 | Medium | N-H stretch (Sulfonamide) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | C=C stretch (Aromatic ring) |
| ~1340 and ~1160 | Strong | Asymmetric and symmetric S=O stretch (Sulfonamide) |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 271 | [M]⁺ (Molecular ion) |
| 226 | [M - COOH]⁺ |
| 183 | [M - SO₂(NH)CH₂COOH]⁺ |
| 155 | [SO₂(NH)CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following section outlines a generalized, yet detailed, protocol for the synthesis of this compound. This procedure is based on the well-established Schotten-Baumann reaction for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Synthesis of this compound
This synthesis involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with glycine in an alkaline medium.
Materials:
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride
-
Glycine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents) with stirring until a clear solution is obtained. The flask should be cooled in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran). Add this solution dropwise to the stirring, cooled glycine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Isolation of Product: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Drying: Dry the purified product under vacuum to yield this compound as a white solid.
Characterization
The synthesized compound should be characterized by the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) to confirm its identity and purity. Melting point determination should also be performed.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
Logical Relationship of Spectroscopic Data
Caption: The logical flow of using different spectroscopic techniques for structural elucidation.
Disclaimer
The spectroscopic data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation. The synthesis protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity. Always follow appropriate laboratory safety procedures.
Unveiling (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Technical Guide for Researchers
For researchers, scientists, and professionals engaged in drug development, (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a chemical compound of interest available for research purposes. This technical guide provides a comprehensive overview of its properties, commercial availability, and insights into the broader class of N-arylsulfonylglycine derivatives to which it belongs.
Commercial Availability
This compound, also identified by its synonym N-(2,3,5,6-tetramethylphenylsulfonyl)glycine and CAS Number 379250-94-9, is available from various commercial chemical suppliers. Notable vendors for this research chemical include:
-
BLDpharm : Lists the compound under catalog number BD43936.[1]
Researchers can procure the compound directly from these suppliers, who typically provide basic product information such as molecular formula and weight. For detailed specifications, it is recommended to request a Certificate of Analysis (CoA) from the supplier.
Physicochemical Properties
While a detailed, publicly available Certificate of Analysis with specific quantitative data for a particular batch is not readily accessible, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 379250-94-9 | BLDpharm |
| Molecular Formula | C₁₂H₁₇NO₄S | BLDpharm |
| Molecular Weight | 271.33 g/mol | BLDpharm |
| Synonyms | N-(2,3,5,6-tetramethylphenylsulfonyl)glycine | BLDpharm |
Biological Context and Potential Research Applications
Direct experimental protocols and established signaling pathways for this compound are not extensively documented in publicly accessible research literature. However, the broader class of compounds to which it belongs, N-arylsulfonylamino acids and their derivatives, has been the subject of significant investigation in medicinal chemistry and drug discovery.
These classes of compounds have been explored for a variety of biological activities, suggesting potential avenues of research for this compound. The general structure of an N-arylsulfonylamino acid provides a versatile scaffold for the development of therapeutic agents.
Illustrative Biological Workflow for Investigating N-Arylsulfonylglycine Derivatives:
The following diagram illustrates a generalized workflow for the investigation of novel N-arylsulfonylglycine derivatives, from initial synthesis to biological evaluation.
Experimental Considerations
Given the lack of specific published protocols for this compound, researchers should draw upon established methodologies for similar N-arylsulfonylamino acid derivatives. Key experimental considerations would include:
-
Solubility Testing : Determining the solubility in various aqueous and organic solvents is a critical first step for any in vitro or in vivo study.
-
Purity Analysis : High-performance liquid chromatography (HPLC) is a standard method to confirm the purity of the compound before use in biological assays.
-
Stability Studies : Assessing the stability of the compound in different buffers and at various temperatures is essential for reliable experimental results.
Future Research Directions
The full biological potential of this compound remains to be elucidated. Based on the activities of related compounds, future research could explore its efficacy in areas such as:
-
Enzyme Inhibition Assays : Screening against a panel of relevant enzymes, such as proteases or kinases.
-
Antiproliferative Studies : Evaluating its effect on the growth of various cancer cell lines.
-
Metabolic Disease Models : Investigating its potential to modulate pathways involved in diseases like diabetes.
The logical relationship for initiating a research project with a novel compound like this compound is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Novel Research Compound
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches for "(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid" did not yield specific biological data, established experimental protocols, or defined signaling pathways associated with this compound. The information presented here is based on general laboratory practices for handling novel chemical compounds and provides a foundational framework for initiating research. All protocols are intended as starting points and will require optimization based on experimental goals and observations.
Introduction
This compound is a synthetic organic compound available for research purposes. Its chemical structure, featuring a tetramethylated benzene ring linked to an amino acetic acid via a sulfonyl group, suggests potential for biological activity. The sulfonylamino moiety is present in various pharmacologically active molecules, hinting at possibilities for enzyme inhibition or interaction with cellular signaling pathways. However, as of the date of this document, no peer-reviewed studies have been published detailing its specific biological functions.
These application notes provide a general guide for the initial characterization and experimental use of this compound.
Compound Handling and Storage
2.1. Material Safety
-
CAS Number: Not available
-
Molecular Formula: C₁₂H₁₇NO₄S
-
Molecular Weight: 271.33 g/mol
-
Appearance: Solid (visual inspection)
-
Safety Precautions: Assume the compound is hazardous. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the supplier's Material Safety Data Sheet (MSDS) for detailed safety information.
2.2. Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, desiccated conditions at -20°C are recommended to prevent degradation.
2.3. Solution Preparation
-
The solubility of this compound has not been empirically determined.
-
It is recommended to test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).
-
For cell-based assays, prepare a concentrated stock solution in a sterile-filtered organic solvent like DMSO. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity.
General Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of the biological effects of this compound.
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol aims to determine the effect of the compound on cell proliferation and viability.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
3.2. Western Blot Analysis for Signaling Pathway Activation
This protocol can be used to investigate if the compound affects specific protein expression or phosphorylation, which are key indicators of signaling pathway modulation.
Workflow Diagram:
Application of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid in Organic Synthesis: A Review of Available Information
Initial investigations into the applications of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid in the field of organic synthesis have revealed a significant lack of documented use in publicly available scientific literature. Extensive searches of chemical databases and scholarly articles did not yield specific examples of its use as a reagent, catalyst, or building block in synthetic transformations.
While the structural features of the molecule, containing a sterically hindered sulfonyl group and a carboxylic acid moiety, suggest potential applications, for instance as a bulky protecting group or a specialized ligand, there is no concrete evidence to support these hypotheses at this time. The scientific community has not, to date, published research detailing its efficacy or protocols for its use in synthetic chemistry.
General Context: Sulfonyl-Containing Compounds in Organic Synthesis
In the broader context of organic synthesis, compounds containing sulfonyl groups are of significant importance. Benzenesulfonyl derivatives, in particular, are widely employed in various capacities:
-
Protecting Groups: Sulfonyl groups, such as the tosyl (Ts) and nosyl (Ns) groups, are commonly used to protect amines, alcohols, and other functional groups. These groups are valued for their stability under a range of reaction conditions and the availability of reliable methods for their introduction and removal.
-
Leaving Groups: Sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions due to the ability of the sulfonate anion to stabilize a negative charge.
-
Chiral Auxiliaries: Chiral sulfonyl-containing molecules are utilized as auxiliaries to induce stereoselectivity in asymmetric synthesis.
-
Reagents in C-C Bond Formation: Sulfones and related compounds are precursors to carbanions and radicals, which can participate in a variety of carbon-carbon bond-forming reactions.
The 2,3,5,6-tetramethyl-benzenesulfonyl group, also known as the durylsulfonyl group, is a sterically demanding moiety. In theory, this steric bulk could be exploited to influence the stereochemical outcome of a reaction or to provide enhanced stability to a particular functional group. However, without specific examples in the literature, any proposed application remains speculative.
This compound: A Hypothetical Role
Based on its structure, one could envision the use of this compound in the following hypothetical scenarios:
-
As a Protected Amino Acid: The molecule itself is an N-protected glycine derivative. The durylsulfonyl group could potentially serve as a protecting group for the amino function of glycine. The steric hindrance might offer unique selectivity in deprotection or in subsequent reactions of the carboxylic acid.
-
As a Ligand in Coordination Chemistry: The carboxylic acid and the sulfonyl group could act as coordination sites for metal ions, suggesting a potential application as a ligand in catalysis. The bulky tetramethylbenzene substituent would create a specific steric environment around a metal center.
It is crucial to reiterate that these are purely conjectural applications.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals interested in the synthetic utility of this compound, it is important to note the current absence of established protocols and applications in the peer-reviewed literature. While the compound is commercially available from some chemical suppliers, its role in organic synthesis appears to be unexplored or at least not publicly disclosed.
Any researcher considering the use of this compound would be venturing into novel territory and would need to undertake fundamental research to establish its reactivity, stability, and potential applications. This would involve systematic studies to determine its effectiveness as a protecting group, its utility in specific synthetic transformations, and a comparison of its properties with existing reagents.
Given the lack of available data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways or experimental workflows. Further investigation and primary research would be required to generate such information.
Application Notes and Protocols for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: Information Not Available
A comprehensive review of scientific literature and chemical databases reveals no documented use of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid as a chemical probe. While the compound is commercially available from suppliers, there is no published research detailing its biological activity, mechanism of action, or application in any experimental assays.
Extensive searches were conducted using the chemical name, synonyms, and its CAS number (379250-94-9). These searches failed to identify any scientific publications, patents, or technical documents that would support the creation of detailed application notes or experimental protocols for its use as a chemical probe. The information is limited to catalog entries from chemical vendors.
Due to the absence of foundational scientific data, the core requirements for this request, including:
-
Quantitative Data Presentation: No binding affinities, IC50 values, or other quantitative metrics are available to be summarized.
-
Detailed Experimental Protocols: No established methodologies for its use in techniques such as fluorescence microscopy, western blotting, or flow cytometry could be found.
-
Signaling Pathway and Workflow Visualization: Without a known biological target or mechanism of action, no relevant diagrams can be generated.
Based on the available information, this compound is not a recognized chemical probe. Therefore, the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and visual diagrams, cannot be provided. Researchers and drug development professionals are advised that the utility of this compound as a chemical probe has not been established in the public scientific domain.
Application Notes and Protocols for Assay Development with (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known biological activities of structurally related benzenesulfonamide and sulfonylamino acid derivatives. As of the date of this document, no specific biological activity or assay data for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid has been published. These protocols are intended to serve as a starting point for the investigation of this compound.
Introduction
This compound belongs to the class of sulfonylamino acids, a scaffold of significant interest in medicinal chemistry. The core structure, a benzenesulfonamide linked to an amino acid, is present in a variety of compounds with diverse biological activities. Sulfonamides are known to exhibit antibacterial, anti-inflammatory, anticancer, and diuretic properties, often through the inhibition of specific enzymes.[1][2]
The tetramethyl substitution on the benzene ring may influence the compound's lipophilicity and steric profile, potentially affecting its binding to biological targets and its pharmacokinetic properties. The acetic acid (glycine) moiety provides a handle for potential further chemical modification and can influence solubility and interaction with target proteins.
Given the broad spectrum of activities observed for related compounds, this compound is a candidate for screening in various biological assays. This document outlines potential applications and provides detailed protocols for investigating its activity as an enzyme inhibitor, an anti-inflammatory agent, and an antibacterial compound.
Potential Applications and Corresponding Assays
Based on the activities of analogous compounds, this compound could be investigated for the following applications:
-
Enzyme Inhibition:
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases.[3][4][5][6][7] Inhibition of specific CA isoforms has therapeutic potential in glaucoma, epilepsy, and cancer.[3]
-
Cyclooxygenase (COX) Inhibition: Certain sulfonamide derivatives are selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs.[1][8][9][10][11]
-
-
Anti-inflammatory Activity:
-
The potential for COX-2 inhibition suggests direct anti-inflammatory effects. This can be assessed through in vitro models of inflammation.
-
-
Antibacterial Activity:
-
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[1]
-
Data Presentation: Hypothetical Inhibitory Activity
The following tables present hypothetical data for this compound, hereafter referred to as Compound X , to illustrate how experimental results could be structured.
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for Compound X
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Compound X | 150 | 45 | 15.5 | 20.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Table 2: Hypothetical COX Inhibition Data for Compound X
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Compound X | >100 | 8.5 | >11.7 |
| Celecoxib | 15 | 0.04 | 375 |
| Indomethacin | 0.015 | 0.25 | 0.06 |
Table 3: Hypothetical Antibacterial Activity (MIC) for Compound X
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| Compound X | 64 | 128 | >256 |
| Sulfamethoxazole | 16 | 4 | >1024 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow assay to measure the inhibition of carbonic anhydrase-catalyzed CO₂ hydration.
Materials:
-
This compound (Compound X)
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (pH 7.4)
-
Phenol red indicator solution
-
CO₂-saturated water
-
Acetazolamide (positive control)
-
DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Compound X and Acetazolamide in DMSO.
-
Prepare working solutions of the CA enzymes in HEPES buffer.
-
Prepare a buffer solution containing the phenol red indicator.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Assay Performance:
-
The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe 1: Contains the CA enzyme and the inhibitor (Compound X or Acetazolamide at various concentrations) in the buffered indicator solution.
-
Syringe 2: Contains the CO₂-saturated water.
-
The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time at 557 nm.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance curve.
-
The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a colorimetric or fluorometric assay to determine the IC₅₀ values for COX-1 and COX-2.
Materials:
-
Compound X
-
Ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., TMPD)
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) as controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Compound X and control inhibitors in DMSO.
-
Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer, heme, and the respective COX enzyme to each well.
-
Add serial dilutions of Compound X or control inhibitors. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic measurement of absorbance or fluorescence for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the MIC of Compound X against various bacterial strains.
Materials:
-
Compound X
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Standard antibacterial agents (e.g., Sulfamethoxazole, Ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Compound X in MHB in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Compound X that completely inhibits visible bacterial growth.
-
Protocol 4: In Vitro Anti-inflammatory Assay (Protein Denaturation)
This assay assesses the ability of Compound X to inhibit the denaturation of egg albumin, a model for protein denaturation in inflammation.[12][13][14][15]
Materials:
-
Compound X
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 7.4)
-
Diclofenac sodium (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1-2% solution of egg albumin in PBS.
-
Prepare various concentrations of Compound X and Diclofenac sodium in PBS.
-
-
Assay Mixture:
-
In test tubes, mix 2 mL of the test compound or standard solution with 0.2 mL of the egg albumin solution and 2.8 mL of PBS.
-
For the control, mix 2 mL of distilled water with 0.2 mL of egg albumin solution and 2.8 mL of PBS.
-
-
Incubation and Heat Treatment:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 280 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Visualizations
Signaling Pathway: COX-2 Inhibition
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Assay Selection Funnel
Caption: Rationale for the selection of proposed primary assays.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. cetjournal.it [cetjournal.it]
- 14. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for Amino Acid Derivatization using Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in a multitude of research and development fields, including proteomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis. However, many amino acids lack a native chromophore or fluorophore, making their detection challenging. To overcome this, a derivatization step is employed to attach a chemical tag to the amino acids, enhancing their detectability.
This document provides detailed application notes and protocols for the derivatization of amino acids using a sulfonyl chloride reagent, specifically 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) . While the initial request specified 2,3,5,6-Tetramethyl-benzenesulfonyl chloride, publicly available information and established protocols for its use in amino acid derivatization are scarce. Dansyl chloride, a closely related and widely used sulfonyl chloride, serves as an excellent and well-documented alternative for robust and sensitive amino acid analysis.
Dansyl chloride reacts with the primary and secondary amino groups of amino acids under alkaline conditions to yield stable, highly fluorescent N-dansyl-amino acid derivatives.[1][2][3] These derivatives also exhibit strong UV absorbance, providing flexibility in detection methods.[1] The resulting dansylated amino acids are more hydrophobic, which improves their retention and separation on reversed-phase HPLC columns.[1]
Principle of Derivatization
The derivatization reaction, known as dansylation, involves the nucleophilic attack of the unprotonated amino group of the amino acid on the electrophilic sulfonyl chloride group of Dansyl Chloride. This reaction is typically carried out in an alkaline buffer (pH 9.5-10.5) to ensure the amino group is in its nucleophilic, unprotonated state.[1] The reaction results in the formation of a stable sulfonamide bond.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: Stock solutions of individual amino acids or a standard mixture.
-
Dansyl Chloride Solution: Prepare a 50 mM solution of Dansyl Chloride in anhydrous acetone or acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Derivatization Buffer: 100 mM Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.5-10.0.
-
Quenching Solution: A solution to stop the reaction, such as 10% (v/v) aqueous ammonia or a primary amine solution like methylamine hydrochloride.[4][5]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Acids/Bases: Formic acid or acetic acid for mobile phase preparation.
Derivatization Procedure
-
Sample Preparation:
-
For protein or peptide samples, perform acid hydrolysis to release free amino acids.
-
Ensure the final sample is dissolved in a suitable buffer, compatible with the derivatization reaction.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the amino acid sample or standard with the derivatization buffer.
-
Add an excess of the Dansyl Chloride solution to the mixture. A typical ratio is 2:1 (v/v) of Dansyl Chloride solution to the sample.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Incubate the reaction mixture in the dark at a controlled temperature. Common conditions range from room temperature for 60 minutes to 60°C for 30-60 minutes.[1][4][6]
-
-
Quenching the Reaction:
-
Sample Preparation for HPLC:
-
The derivatized sample can be directly injected into the HPLC system or may require a dilution step with the initial mobile phase.
-
If necessary, centrifuge the sample to remove any precipitate before injection.
-
HPLC Analysis
-
Column: A reversed-phase C18 column is typically used for the separation of dansylated amino acids.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer with an organic modifier like acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Detection:
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of amino acids using Dansyl Chloride derivatization followed by HPLC.
| Parameter | Typical Value/Range | Amino Acids | Reference |
| Limit of Detection (LOD) | Picomole to femtomole range | Most amino acids | [1] |
| Linearity Range | Typically spans 2-3 orders of magnitude | Various amino acids | General knowledge |
| Reaction Time | 30 - 120 minutes | All primary and secondary amino acids | [1][4][6] |
| Reaction Temperature | Room Temperature to 80°C | All primary and secondary amino acids | [1][4] |
| pH | 9.5 - 10.5 | All primary and secondary amino acids | [1][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid and its Analogs as Ligands in Coordination Chemistry
A-Level Note: Direct experimental data and established protocols for the coordination chemistry of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the well-documented coordination chemistry of structurally analogous N-arylsulfonylamino acids, particularly N-tosylglycine, which serves as a representative model for this class of ligands. These protocols are intended to provide a foundational framework for researchers and drug development professionals.
Introduction to N-Arylsulfonylamino Acids as Ligands
N-arylsulfonylamino acids, such as this compound and its simpler analog N-tosylglycine, are versatile ligands in coordination chemistry. These molecules possess multiple coordination sites: the carboxylic acid group (which can deprotonate to a carboxylate) and the sulfonamide group. The coordination can occur through the carboxylate oxygens, the sulfonamide nitrogen, and/or the sulfonyl oxygens, allowing for a variety of binding modes with different metal ions. This versatility makes their metal complexes of interest for applications in catalysis, materials science, and medicinal chemistry.
The general structure of an N-arylsulfonylamino acid involves an amino acid moiety where the amino group is protected by an arylsulfonyl group. In the case of the topic ligand, the amino acid is glycine and the arylsulfonyl group is derived from 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Potential Applications of Metal Complexes
The metal complexes of N-arylsulfonylamino acids are being explored for a range of applications, primarily driven by the combined properties of the metal center and the organic ligand.
-
Biological Activity: Many metal complexes of amino acid derivatives exhibit enhanced biological activity compared to the free ligands. These activities include antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes.[1][2]
-
Catalysis: The well-defined coordination sphere provided by these ligands can be exploited in homogeneous catalysis. Potential applications include oxidation, reduction, and various cross-coupling reactions.[3][4]
-
Materials Science: The ability of these ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities in the design of new materials with interesting magnetic, optical, or porous properties.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of N-arylsulfonylamino acid ligands and their metal complexes, based on established methods for analogous compounds.
Synthesis of this compound
This protocol describes the synthesis of the ligand via the reaction of glycine with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Materials:
-
Glycine
-
2,3,5,6-tetramethylbenzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Distilled water
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide (1 M).
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the cold glycine solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1 M NaOH.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).[5]
-
Separate the aqueous layer and wash it with dichloromethane to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.
Characterization: The synthesized ligand should be characterized by:
-
Melting Point: To check for purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, SO₂ of the sulfonamide, N-H).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[5]
-
Mass Spectrometry: To determine the molecular weight.
General Protocol for the Synthesis of Metal Complexes
This protocol outlines a general method for the synthesis of metal complexes of this compound.
Materials:
-
This compound (Ligand, L)
-
A metal salt (e.g., Cu(NO₃)₂, ZnCl₂, Co(OAc)₂)
-
Ethanol or Methanol
-
Distilled water
-
A suitable base (e.g., NaOH or triethylamine) if deprotonation of the ligand is required.
Procedure:
-
Dissolve the ligand in ethanol or a mixture of ethanol and water.
-
If the reaction requires the deprotonated form of the ligand, add a stoichiometric amount of a base to the ligand solution.
-
In a separate flask, dissolve the metal salt in distilled water or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain different complex stoichiometries.
-
A change in color or the formation of a precipitate often indicates complex formation.
-
The reaction mixture may be heated under reflux for a few hours to ensure completion.
-
Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with the solvent used for the reaction and then with a non-polar solvent like diethyl ether, and dry in a desiccator.
-
If no precipitate forms, slowly evaporate the solvent to obtain the complex as a solid.
Characterization of Metal Complexes:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the characteristic vibrational frequencies (e.g., shifts in the C=O and SO₂ stretching bands upon coordination).[6]
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion in the complex.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[6]
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in solution.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and coordination geometry.
Quantitative Data
Due to the lack of specific data for this compound complexes, the following tables present representative data for the analogous N-tosylglycine and other related N-protected amino acid complexes to provide a comparative framework.
Table 1: Physicochemical Properties of N-Tosylglycine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄S | [7] |
| Molecular Weight | 229.25 g/mol | [8] |
| Melting Point | 147-149 °C | [8] |
| Appearance | Solid | [8] |
Table 2: Representative Stability Constants of Metal Complexes with Amino Acids
The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand. Higher values indicate more stable complexes. The data below is for general amino acid complexes to illustrate typical trends.[9][10]
| Metal Ion | Glycine (log K₁) | Cysteine (log K₁) |
| Cu(II) | 8.22 | 9.5 |
| Ni(II) | 5.77 | 7.0 |
| Zn(II) | 5.03 | 6.5 |
| Co(II) | 4.87 | 6.0 |
| Mn(II) | 3.2 | 4.0 |
Data compiled from various sources and represents general trends.[9]
Table 3: Representative Cytotoxicity Data (IC₅₀ values in µM) of Metal Complexes
The IC₅₀ value is the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. Lower values indicate higher potency. The data below is for various metal complexes to provide a context for potential biological activity.
| Complex | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Cisplatin (Reference Drug) | ~1-5 | ~5-15 | ~5-20 | [1][11] |
| Representative Cu(II) Complex | ~5-20 | ~10-30 | ~10-40 | [12] |
| Representative Ru(II) Complex | ~1-10 | ~2-15 | ~3-25 | [12] |
| Representative Zn(II) Complex | >50 | >50 | >50 | [13] |
These are representative ranges from studies on various metal complexes and are for illustrative purposes only.[1][11][12][13]
Visualizations
Diagram 1: General Workflow for Synthesis and Characterization
Diagram 2: Potential Coordination Modes of N-Arylsulfonylamino Acids
Diagram 3: Signaling Pathway for Apoptosis Induction by Anticancer Metal Complexes
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Activity of Cationic and Neutral Silver(I)-XPhos Complexes with Nitrogen Ligands or Tolylsulfonate for Mannich and Aza-Diels-Alder Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-P-TOSYLGLYCINE | 1080-44-0 [chemicalbook.com]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. N-((4-Methylphenyl)sulfonyl)glycine | C9H11NO4S | CID 70653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-p-Tosylglycine 97 1080-44-0 [sigmaaldrich.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, a Novel EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, hereafter referred to as Compound X, is a novel, potent, and selective antagonist of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is a key component of the prostaglandin E2 (PGE2) signaling pathway.[1][2][3] This pathway is implicated in a multitude of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses.[3][4][5][6] Compound X offers a valuable tool for investigating the therapeutic potential of targeting the PGE2-EP4 axis.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of Compound X on the EP4 receptor. The primary assays described are a cAMP-based functional assay to determine the potency of Compound X in blocking EP4 receptor activation and an NF-κB reporter assay to assess its impact on downstream signaling pathways.
Signaling Pathway Overview
Prostaglandin E2 (PGE2) exerts its effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP4 receptor is primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, leading to the modulation of various cellular processes.[7][8] In certain cellular contexts, EP4 signaling can also influence other pathways, including the NF-κB signaling cascade, which plays a critical role in inflammation and immunity.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Protocol for Dissolving (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid in Dimethyl Sulfoxide (DMSO)
Introduction
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is an organic compound often utilized as a building block in chemical synthesis.[1] Its structure, featuring both a carboxylic acid group and a substituted benzenesulfonylamino moiety, influences its solubility characteristics. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in research and drug development for its ability to dissolve a broad spectrum of polar and nonpolar compounds.[2][3] A standardized dissolution protocol is critical for ensuring the consistency, accuracy, and reproducibility of experimental results.
These application notes provide a detailed protocol for the preparation of stock solutions of this compound in DMSO, including best practices for handling, storage, and troubleshooting common solubility challenges.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for calculating molar concentrations and for understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄S | [4] |
| Molecular Weight | 271.33 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| Synonyms | ((2,3,5,6-Tetramethylphenyl)sulfonyl)glycine | [1] |
Experimental Protocol: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for dissolving this compound in DMSO to create a concentrated stock solution.
1. Materials and Equipment
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
2. Pre-Dissolution Procedure
-
Compound Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Preparation: Use fresh, anhydrous DMSO to avoid introducing water, which can affect compound stability and solubility.[5] Ensure the DMSO is colorless and free of particulates.
3. Step-by-Step Dissolution Protocol
-
Weighing: Tare a sterile, pre-labeled vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 2.71 mg of the compound, add 1 mL of DMSO.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 30-60 seconds to facilitate initial dissolution.
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve after vortexing, proceed with the following steps:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Check for dissolution. Repeat if necessary, but avoid prolonged sonication which can generate heat.
-
Gentle Warming: If solids persist, warm the solution in a water bath at 30-37°C for 10-15 minutes. Intermittently vortex the vial. Caution: Do not overheat, as this may degrade the compound.
-
-
Final Assessment: Once the solution is clear and free of visible particles, vortex one final time to ensure homogeneity.
4. Stock Solution Storage
-
Short-Term Storage: For daily use, store the DMSO stock solution at 4°C, protected from light.
-
Long-Term Storage: For archival purposes, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles that can degrade the compound. Studies suggest many compounds remain stable in DMSO for extended periods under these conditions.[5]
Visualizations and Workflows
Workflow for Stock Solution Preparation
The following diagram illustrates the standardized workflow for preparing a stock solution of the target compound.
Troubleshooting Solubility Issues
If the compound fails to dissolve completely, the following decision-making process can be applied.
References
- 1. 379250-94-9|2-(2,3,5,6-Tetramethylphenylsulfonamido)acetic acid|BLD Pharm [bldpharm.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and storage procedures for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. The information herein is compiled from safety data sheets of structurally similar compounds and general laboratory safety guidelines.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | ((2,3,5,6-Tetramethylphenyl)sulfonyl)glycine, 2-(2,3,5,6-Tetramethylphenylsulfonamido)acetic acid | BLDpharm |
| CAS Number | 379250-94-9 | ChemicalBook |
| Molecular Formula | C₁₂H₁₇NO₄S | ChemicalBook |
| Molecular Weight | 271.33 g/mol | Alfa Chemistry |
| Hazard Statements | H302 (Harmful if swallowed) | Alfa Chemistry |
| Physical State | Solid (presumed, based on similar compounds) | N/A |
| Solubility | No data available. Likely soluble in organic solvents like methanol, DMSO, and DMF. | N/A |
| Melting Point | No data available. | N/A |
Safety and Handling
This compound is a research chemical. Based on data from structurally similar arylsulfonylamino acid compounds, it should be handled with care in a laboratory setting. The following precautions are recommended.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[1]
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust or fumes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.[1]
-
Use only non-sparking tools and work in an area free of ignition sources.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the integrity and stability of the compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1]
-
Container: Keep in a tightly sealed, light-resistant container.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Long-term Storage: For long-term storage, consider storing at low temperatures (e.g., -20°C) in a desiccated environment, especially for lyophilized powders.
Experimental Protocols
The following are general protocols where a compound like this compound might be utilized.
Preparation of a Stock Solution
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, or methanol) to the solid in a volumetric flask.
-
Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
General Peptide Synthesis Coupling Protocol
This protocol outlines a general procedure for coupling an N-arylsulfonyl amino acid to a resin-bound amino acid or peptide.
-
Resin Swelling: Swell the resin (e.g., Rink amide resin) in a suitable solvent like DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (e.g., 2-4 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then dry under vacuum.
-
Cleavage: Once the synthesis is complete, cleave the final compound from the resin using a cleavage cocktail appropriate for the resin and any side-chain protecting groups (e.g., TFA/TIS/water).
Visualizations
Caption: General laboratory workflow for using the compound.
Caption: Decision workflow for chemical spill response.
Caption: Hypothetical inhibition of a serine protease pathway.
References
HPLC purification method for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is designed to be a starting point for method development and can be optimized to meet specific purity and yield requirements.
Introduction
This compound is a sulfonamide derivative incorporating a protected amino acid moiety. Such compounds are of interest in medicinal chemistry and drug development. Efficient purification is crucial to remove impurities from synthesis, including starting materials, by-products, and other related substances. RP-HPLC is a powerful technique for the purification of such moderately polar to nonpolar compounds.[1][2] This method leverages the differential partitioning of the target compound and impurities between a nonpolar stationary phase and a polar mobile phase.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 379250-94-9 | [3] |
| Molecular Formula | C₁₂H₁₇NO₄S | [3] |
| Molecular Weight | 271.33 g/mol | [3][4] |
| Synonyms | ((2,3,5,6-Tetramethylphenyl)sulfonyl)glycine, 2-(2,3,5,6-Tetramethylphenylsulfonamido)acetic acid | |
| Structure | Aromatic sulfonamide of glycine |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound by RP-HPLC.
Materials and Reagents
-
This compound, crude synthetic mixture
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade (for sample dissolution and cleaning)
-
0.22 µm syringe filters
Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
A C18 reversed-phase column is recommended as the stationary phase.[1] A column with a 5 µm or 10 µm particle size is suitable for preparative separations.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 ACN:Water) or a stronger solvent like methanol can be tested.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Conditions
The following are recommended starting conditions for the HPLC purification. These parameters may require optimization for your specific crude sample and HPLC system.
| Parameter | Recommended Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm (or determined by UV scan of the compound) |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Column Temperature | Ambient |
| Gradient | See Table 2 |
Table 2: Suggested HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Fraction Collection and Analysis
-
Monitor the chromatogram and collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified solid product.
Data Presentation
The following tables are templates for summarizing the results of the purification.
Table 3: Chromatographic Data
| Compound | Retention Time (min) | Peak Area | % Area |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Impurity 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Impurity 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Purification Summary
| Parameter | Value |
| Crude Sample Loaded (mg) | [Insert Value] |
| Purified Product Yield (mg) | [Insert Value] |
| Purity of Pooled Fractions (%) | [Insert Value] |
| Recovery (%) | [Insert Value] |
Workflow Visualization
The following diagram illustrates the general workflow for the HPLC purification of this compound.
This application note provides a comprehensive guide for the purification of this compound. Researchers should adapt and optimize this protocol to suit their specific experimental conditions and purity requirements.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. The aim is to help improve reaction yields and address common experimental challenges.
Synthesis Workflow Overview
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2,3,5,6-tetramethyl-benzenesulfonyl chloride and glycine under basic conditions. The general workflow involves the reaction setup, work-up to isolate the crude product, and subsequent purification.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Glycine
-
2,3,5,6-Tetramethyl-benzenesulfonyl chloride
-
Sodium Hydroxide (NaOH) or other suitable base
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of NaOH (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Dissolve 2,3,5,6-Tetramethyl-benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of a water-miscible solvent like dioxane or THF.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cold, stirring glycine solution over 30 minutes. Ensure the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH 1-2 using concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
-
Final Product: Dry the purified crystals under vacuum to obtain the final this compound.
Troubleshooting Guide
Q: My reaction yield is very low or I obtained no product. What went wrong?
A: Low or no yield can stem from several factors. Systematically check the following possibilities.
Caption: Troubleshooting logic for low product yield.
-
A: Poor Quality of Starting Materials:
-
Issue: The 2,3,5,6-Tetramethyl-benzenesulfonyl chloride may have degraded due to moisture, or the glycine may be impure.
-
Solution: Verify the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis. Store sulfonyl chlorides in a desiccator. Using high-quality raw materials is essential for enhancing yield.[1]
-
-
B: Incorrect Reaction Conditions:
-
Issue: The reaction is highly dependent on pH, temperature, and stoichiometry. An incorrect pH will result in an unreactive amine, while high temperatures can promote side reactions.
-
Solution: Ensure the reaction medium is sufficiently basic (pH > 9) to deprotonate the glycine's amino group and neutralize the HCl byproduct. Run the reaction at a controlled low temperature (0-5 °C), especially during the addition of the sulfonyl chloride.[2] Fine-tuning temperature and reactant concentrations is key to improving yields.[1]
-
-
C: Premature Hydrolysis of Sulfonyl Chloride:
-
Issue: Sulfonyl chlorides are susceptible to hydrolysis, especially in basic aqueous solutions. If the sulfonyl chloride reacts with water or hydroxide ions before it can react with the glycine, the yield will be significantly reduced.
-
Solution: Add the sulfonyl chloride slowly to the cold reaction mixture. Vigorous stirring can also help ensure it reacts with the intended amine. Using a biphasic solvent system (e.g., water/diethyl ether) can sometimes mitigate hydrolysis.
-
Q: The final product is impure and difficult to clean. What are the likely contaminants?
A: Impurities often include unreacted starting materials or side products.
-
Unreacted Glycine: Can be removed by washing the precipitated product thoroughly with acidified water.
-
Unreacted Sulfonyl Chloride/Sulfonic Acid: The hydrolysis product, 2,3,5,6-tetramethyl-benzenesulfonic acid, is a common impurity. A thorough wash of the filtered product with cold water should remove most of it. Effective purification methods are critical to the overall process.[1]
-
Disulfonamide: If the reaction conditions are not carefully controlled, a disulfonamide side product can form. Using a slight excess of the amine (glycine) can help minimize this.
Data Presentation: Optimizing Reaction Conditions
The yield of the synthesis can be influenced by various parameters. The table below presents illustrative data on how changing the base and temperature might affect the outcome.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.5) | Water/Dioxane | 25 | 18 | 65 |
| 2 | NaOH (2.5) | Water/Dioxane | 0 -> 25 | 18 | 82 |
| 3 | Triethylamine (3.0) | THF | 25 | 24 | 58 |
| 4 | Pyridine (3.0) | DCM | 25 | 24 | 55 |
Note: This data is for illustrative purposes only and actual results may vary.
Frequently Asked Questions (FAQs)
1. What is the best base for this reaction? For reactions in aqueous media, strong inorganic bases like NaOH or KOH are effective and economical. In organic solvents, non-nucleophilic organic bases like triethylamine or pyridine can be used, though they may lead to lower yields in some cases.
2. Can I use a glycine ester (e.g., glycine ethyl ester) instead of glycine? Yes, using a glycine ester is a common strategy. The reaction is typically performed in an anhydrous organic solvent (like Dichloromethane or THF) with an organic base (like triethylamine). The resulting product will be the ester of the target molecule, which would then require a subsequent hydrolysis step (e.g., with LiOH or NaOH) to yield the final carboxylic acid.
3. How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is an effective method. Spot the reaction mixture against the starting sulfonyl chloride. The disappearance of the sulfonyl chloride spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. A co-spot of the starting materials and the reaction mixture can help in identification.
4. Why is the acidification step necessary during work-up? During the reaction under basic conditions, the product exists as its carboxylate salt (e.g., sodium salt), which is soluble in water. Acidifying the solution protonates the carboxylate, converting it into the neutral carboxylic acid, which is significantly less soluble in water and precipitates out, allowing for its isolation by filtration.
References
troubleshooting solubility issues with (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Technical Support Center: (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Disclaimer: This guide is intended for research purposes only. Please consult the appropriate safety data sheet (SDS) before handling this compound.
This compound is a molecule that combines a substituted benzenesulfonamide and a carboxylic acid group.[1] Specific experimental solubility data for this compound is not widely available in published literature. Therefore, this guide provides a systematic approach to determining its solubility and troubleshooting common issues based on the chemical properties of its functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The molecule has two key functional groups that dictate its solubility behavior:
-
Carboxylic Acid (-COOH): This is an acidic group. At a pH above its pKa, it will deprotonate to form a carboxylate anion (-COO⁻), which is significantly more polar and water-soluble.[2]
-
Sulfonamide (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is weakly acidic. In the presence of a strong base, it can be deprotonated. The bulky tetramethylphenyl group is nonpolar and will decrease aqueous solubility.
The interplay between the acidic carboxylic acid, the weakly acidic sulfonamide, and the nonpolar aromatic ring will determine the compound's overall solubility in a given solvent.
Q2: I need to prepare a stock solution. What solvent should I start with?
A2: For a novel compound like this, it is recommended to start with a small amount of material and test a range of solvents. Good starting points for preparing a concentrated stock solution are polar aprotic solvents.[3] These solvents can typically dissolve a wide range of organic molecules.[3][4] Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What is happening?
A3: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3][5] It occurs because the compound is soluble in the high concentration of the organic solvent but becomes insoluble when diluted into the predominantly aqueous environment. The drastic change in solvent polarity causes the compound to precipitate.[3]
Troubleshooting Guide: Resolving Poor Solubility
Problem: My compound is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4).
This is the most common challenge. The following systematic approach, based on the compound's acidic functional groups, can help identify a suitable solubilization strategy.
Strategy 1: pH Adjustment
Since the compound has a carboxylic acid group, its aqueous solubility will be highly dependent on the pH of the solution. By converting the compound to its more soluble ionized (salt) form, solubility can often be dramatically increased.[3]
-
Hypothesis: Increasing the pH above the pKa of the carboxylic acid will deprotonate it to the more soluble carboxylate salt.
-
Action: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Attempt to dissolve the compound in each of these buffers.
Strategy 2: Use of Co-solvents
If pH adjustment alone is insufficient, the addition of a small amount of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of nonpolar compounds.
-
Hypothesis: A co-solvent will reduce the overall polarity of the aqueous medium, making it more favorable for the nonpolar regions of the molecule.
-
Action: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG). Attempt to dissolve the compound in these mixtures. Be mindful that the co-solvent concentration may affect your downstream experiment.
Strategy 3: Preparation of an Aqueous Stock Solution from a Salt Form
You can prepare a more concentrated aqueous stock solution by first forming a salt of the compound.
-
Hypothesis: By reacting the carboxylic acid with a base, a soluble salt can be formed and isolated, which can then be dissolved directly in an aqueous buffer.
-
Action:
-
Dissolve the compound in a minimal amount of a suitable organic solvent.
-
Add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in water or ethanol.
-
Remove the solvent to isolate the salt.
-
The resulting salt should have improved solubility in neutral aqueous solutions.
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method, which is a reliable way to determine the equilibrium solubility of a compound.[6][7]
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to allow the solution to reach equilibrium.[6]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.
-
The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature. It is recommended to perform this in triplicate.[8]
Protocol 2: Preparation of a Stock Solution
Procedure:
-
Weigh out a precise amount of this compound into a clean vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Once dissolved, add more solvent to reach the desired final concentration for your stock solution.
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[3]
Data Presentation
Table 1: Solvent Properties for Solubility Screening
| Solvent | Dielectric Constant | Polarity Index | Type |
| Water | 80.1 | 10.2 | Polar Protic |
| DMSO | 47.2 | 7.2 | Polar Aprotic |
| DMF | 38.3 | 6.4 | Polar Aprotic |
| Ethanol | 24.6 | 5.2 | Polar Protic |
| Methanol | 32.6 | 5.1 | Polar Protic |
| Acetonitrile | 37.5 | 5.8 | Polar Aprotic |
| Isopropanol | 19.9 | 3.9 | Polar Protic |
| Dichloromethane | 9.1 | 3.1 | Nonpolar |
| Toluene | 2.4 | 2.4 | Nonpolar |
| Hexane | 1.9 | 0.1 | Nonpolar |
Table 2: Experimental Solubility Data Template
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) | Observations |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.1 M HCl | 25 | |||
| 0.1 M NaOH | 25 | |||
| DMSO | 25 | |||
| Ethanol | 25 |
Visualizations
Caption: Workflow for determining thermodynamic solubility.
Caption: Troubleshooting logic for poor aqueous solubility.
References
- 1. 379250-94-9|2-(2,3,5,6-Tetramethylphenylsulfonamido)acetic acid|BLD Pharm [bldpharm.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Purification of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. Based on a typical synthesis involving the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with glycine, likely impurities include:
-
Unreacted 2,3,5,6-tetramethylbenzenesulfonyl chloride: A key starting material that may persist if the reaction is incomplete.
-
Unreacted Glycine: The amino acid starting material.
-
2,3,5,6-tetramethylbenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride starting material.
-
Dimeric impurity: Formed by the reaction of the product with another molecule of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., pyridine, dioxane, water).
Q2: What are the recommended initial steps for purifying the crude product?
A2: An initial purification can often be achieved through liquid-liquid extraction and washing.[1] The crude product can be dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities like residual pyridine, followed by a wash with brine. If the desired product is in the aqueous layer, adjusting the pH can facilitate its extraction into an organic solvent.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and for monitoring the progress of the purification.[2] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and to identify suitable solvent systems for column chromatography.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Initial Work-up | Incomplete removal of starting materials or byproducts. | 1. Optimize Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid to remove any basic impurities, followed by a wash with water or brine.[1] 2. Acid/Base Wash: Since the target compound is an acid, it can be selectively extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration. |
| Oily Product Instead of Solid | The product has a low melting point or is contaminated with impurities that depress the melting point. | 1. Trituration: Stir the oily product with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization. 2. Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., acetone, ethanol) and slowly add an "anti-solvent" (e.g., water or hexanes) until the solution becomes turbid. Allow the solution to stand for crystallization to occur.[4] |
| Poor Recovery After Recrystallization | The chosen solvent is too good, or the product is highly soluble even at low temperatures. | 1. Optimize Solvent System: Use a solvent mixture to fine-tune the solubility. A common approach is to dissolve the compound in a good solvent and add a poorer solvent until saturation is reached at an elevated temperature.[5] 2. Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer, if the solvent allows) to maximize crystal formation.[6] 3. Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Persistent Impurity After Recrystallization | The impurity has similar solubility properties to the desired product. | 1. Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1] For sulfonamides, silica gel is a common stationary phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. 2. Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired compound from closely related impurities. |
Data Presentation
The choice of solvent is critical for successful purification by recrystallization or chromatography. The following table summarizes the properties of common solvents relevant to the purification of sulfonamides. Sulfonamides are generally soluble in polar organic solvents and aqueous alkaline solutions.[7][8]
| Solvent | Boiling Point (°C) | Polarity Index | Solubility Characteristics for Sulfonamides | Notes |
| Water | 100 | 10.2 | Poorly soluble in neutral water, but solubility increases significantly in hot water and at acidic or alkaline pH.[7][8] | Useful as an anti-solvent or in combination with a miscible organic solvent. |
| Ethanol | 78 | 4.3 | Good solubility, especially when heated.[9] | A common and effective solvent for recrystallization of many organic compounds. |
| Methanol | 65 | 5.1 | Good solubility.[9] | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | 3.9 | Good solubility. Aqueous isopropanol has been successfully used for sulfonamide purification.[6] | Often used in combination with water. |
| Acetone | 56 | 5.1 | High solubility for many sulfonamides.[8][9] | Can be a good solvent for dissolving the crude product before adding an anti-solvent. |
| Ethyl Acetate | 77 | 4.4 | Moderate to good solubility. | A versatile solvent for extraction and chromatography. |
| Dichloromethane | 40 | 3.1 | Moderate solubility. | Useful for chromatography but has a low boiling point. |
| Hexanes | ~69 | 0.1 | Poor solubility. | Often used as an anti-solvent or as the non-polar component in chromatography mobile phases. |
| Diethyl Ether | 35 | 2.8 | Low to moderate solubility. | Can be used for trituration to remove non-polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: Slowly add hot water to the hot ethanol solution dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes or 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For example, sequentially use 90:10, 80:20, 70:30, and 50:50 hexane/ethyl acetate mixtures.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: A workflow diagram illustrating the decision-making process for purifying this compound.
Troubleshooting Logic for Impurity Removal
Caption: A logical flowchart for troubleshooting the purification process based on purity assessment at each stage.
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. bmj.com [bmj.com]
- 8. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides. The information is presented in a practical question-and-answer format to directly address specific issues you may face in the laboratory.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during sulfonamide synthesis, ensuring higher yields and purity.
Problem 1: Low to No Product Formation
Q: My reaction has a very low yield or has not produced any of the desired sulfonamide. What are the potential causes and how can I fix this?
A: Low or no product formation is a frequent issue in sulfonamide synthesis. Several factors can contribute to this problem. Here is a systematic guide to troubleshooting this issue.
Potential Causes and Recommended Solutions:
-
Inactive or Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acids.[1][2]
-
Low Reactivity of the Amine: Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, leading to a slower or incomplete reaction.
-
Solution:
-
Increase the reaction temperature or prolong the reaction time. Be mindful that this may also promote side reactions.
-
Consider using a more reactive derivative of the amine if possible.
-
For less nucleophilic amines, a stronger, non-nucleophilic base might be required to facilitate the reaction.[1]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution:
-
Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base.
-
Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion.
-
-
-
Suboptimal Reaction Conditions (Solvent and Base): The choice of solvent and base is critical for reaction success.
-
Solution:
-
Select an appropriate aprotic solvent that dissolves all reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3]
-
The base should be sufficiently strong to neutralize the HCl byproduct without promoting side reactions. Pyridine and triethylamine (TEA) are commonly used.[4] For weakly nucleophilic amines, a stronger base may be necessary.[1]
-
-
Problem 2: Formation of Multiple Products or Impurities
Q: My TLC/LC-MS analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is a common challenge that complicates purification and reduces the yield of the desired sulfonamide. The two most prevalent side reactions are disulfonylation and hydrolysis of the sulfonyl chloride.
Common Side Reactions and Mitigation Strategies:
-
Disulfonylation of Primary Amines: Primary amines (R-NH₂) possess two N-H bonds, both of which can react with the sulfonyl chloride to form a disulfonated byproduct (R-N(SO₂R')₂).[2]
-
Symptoms: A less polar spot on the TLC plate compared to the desired monosulfonamide.
-
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine.[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to control the reaction rate and minimize over-reaction.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting amine is consumed to prevent further sulfonylation.[2]
-
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned previously, sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[2]
-
Reaction with Solvent: Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters.
-
Solution:
-
Use inert, aprotic solvents such as DCM, THF, or acetonitrile.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing sulfonamides?
A1: The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4][5][6] This method is generally effective and applicable to a wide range of substrates. The base, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[4]
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is crucial for optimizing your sulfonamide synthesis.[1]
-
Base Selection:
-
Pyridine and Triethylamine (TEA): These are the most common bases used.[4] They are generally effective for reactions with primary and secondary amines of moderate to high reactivity.
-
Stronger, Non-Nucleophilic Bases: For less reactive (e.g., electron-deficient or sterically hindered) amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to facilitate the reaction.[1]
-
Excess Amine: If the amine starting material is inexpensive and readily available, it can be used in excess to act as both the nucleophile and the base.
-
-
Solvent Selection:
-
Aprotic Solvents: Aprotic solvents are preferred to prevent the hydrolysis of the sulfonyl chloride.[3]
-
Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are excellent choices as they are relatively inert and can dissolve a wide range of reactants.[3]
-
Anhydrous Conditions: It is critical to use anhydrous solvents to prevent the formation of sulfonic acid as a byproduct.[1][2]
-
Q3: What are some modern alternatives to the classical sulfonyl chloride method?
A3: While the reaction between a sulfonyl chloride and an amine is a workhorse, several modern methods have been developed to overcome some of its limitations, such as the often harsh conditions required to prepare sulfonyl chlorides.[2] These alternatives include:
-
Synthesis from N-Silylamines: N-silylamines react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. This method is notable for its clean conversion, with the formation of a volatile silyl chloride byproduct.[7]
-
Photoredox and Copper Catalysis: Synergistic photoredox and copper catalysis allows for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source, often under mild, room temperature conditions.
-
Palladium-Catalyzed Cross-Coupling: Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, which can then be directly converted to sulfonamides in a one-pot process. This method offers good functional group tolerance.
Q4: How can I effectively purify my synthesized sulfonamide?
A4: Purification is a critical step to obtain a high-purity product. The appropriate method depends on the physical properties of your sulfonamide and the nature of any impurities.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This usually involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts, and finally a brine wash.[3]
-
Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for purification.[3]
-
Silica Gel Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is the most common purification technique. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from impurities.[3][7]
Data Presentation
The following tables summarize key quantitative data to aid in the optimization of your sulfonamide synthesis.
Table 1: Effect of Base and Solvent on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Morpholine | Pyridine (1.5) | Dichloromethane | Room Temp | 5 | 88 | [8] |
| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Triethylamine (2.0) | Tetrahydrofuran | Room Temp | 12 | ~85-95 | [3] |
| Benzenesulfonyl chloride | Dibutylamine | Sodium Hydroxide (1M aq.) | Water | Room Temp | - | 94 | |
| p-Toluenesulfonyl chloride | N-(trimethylsilyl)morpholine | None | Acetonitrile | Reflux | 1 | >95 | [7] |
Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine
This protocol describes a standard method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using pyridine as the base.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5-2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel to yield the pure sulfonamide.[3]
Protocol 2: Synthesis of Sulfonamides from N-Silylamines
This protocol provides a method for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides.[7]
Materials:
-
Sulfonyl chloride (1.0 mmol)
-
N-silylamine (1.0 mmol)
-
Acetonitrile (15 mL)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the sulfonyl chloride (1.0 mmol) in acetonitrile (15 mL) in a round-bottom flask.
-
Reagent Addition: Slowly add the N-silylamine (1.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 1 hour.[7]
-
Concentration: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the solvent and the volatile silyl chloride byproduct.
-
Purification (if necessary): If further purification is required, the crude product can be purified by silica gel chromatography using a hexane:ethyl acetate eluent system.[7]
Visualizations
The following diagrams illustrate the general experimental workflow for sulfonamide synthesis and a troubleshooting decision tree to help guide your optimization efforts.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low yield in sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
degradation pathways of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of novel chemical entities, using (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study?
A1: Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance or drug product using more severe conditions than those used in accelerated stability testing.[1][2] The primary objectives are to:
-
Identify the likely degradation products.[1]
-
Establish the degradation pathways and intrinsic stability of the molecule.[1][3]
-
Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[1][3]
-
Inform decisions on formulation development, packaging, and storage conditions.[4]
Q2: When should forced degradation studies be performed during drug development?
A2: While regulatory guidance suggests that stress testing should be completed during Phase III of the regulatory submission process, it is highly encouraged to begin these studies much earlier.[1][2][5] Starting before or during Phase II allows sufficient time to identify degradation pathways, make improvements to the manufacturing process, and develop robust stability-indicating methods.[5]
Q3: What are the typical stress conditions applied in a forced degradation study?
A3: A standard forced degradation study exposes the compound to hydrolysis (acidic and basic conditions), oxidation, photolysis (light exposure), and thermal stress (heat).[1][6][7] The specific conditions, such as pH, temperature, and the concentration of the oxidizing agent, are not rigidly defined by regulatory guidelines and depend on the stability of the molecule being tested.[7]
Q4: What analytical techniques are most suitable for analyzing degradation samples?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the parent drug and its degradation products due to its high sensitivity and specificity.[6][8] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation and identification of unknown degradants.[6][8]
Q5: How much degradation is considered sufficient in a forced degradation study?
A5: The goal is to achieve a level of degradation that is significant enough to be detected and characterized, but not so extensive that it leads to secondary degradation products that wouldn't be observed under normal storage conditions.[9] A degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate.[7] Degradation of more than 20% is often considered abnormal.[7]
Hypothetical Degradation Pathways for this compound
Based on the functional groups present (sulfonamide, carboxylic acid, and a substituted benzene ring), the following degradation pathways are plausible under stress conditions.
Caption: Hypothetical degradation pathways for the target molecule.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general steps for conducting a forced degradation study on a novel compound like this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a specified period, protected from light.[7]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[7] Also, expose a solution of the compound to the same temperature.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[1][7] A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Analyze the samples to determine the percentage of the parent compound remaining and to detect and quantify the formation of degradation products.
Caption: General workflow for forced degradation studies.
Data Presentation
Quantitative results from forced degradation studies should be summarized in clear, well-structured tables to facilitate comparison between different stress conditions.
Table 1: Example - Degradation of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 M HCl (60°C) | 8 | 92.5 | 4.8 | Not Detected |
| 24 | 85.2 | 10.1 | 1.5 | |
| 0.1 M NaOH (RT) | 8 | 88.9 | 8.2 | Not Detected |
| 24 | 79.8 | 15.3 | 2.1 | |
| 3% H₂O₂ (RT) | 8 | 95.1 | Not Detected | 3.5 |
| 24 | 90.3 | Not Detected | 7.8 | |
| Thermal (80°C, solid) | 24 | 99.5 | Not Detected | Not Detected |
| Photostability | 24 | 96.2 | 2.5 | Not Detected |
Note: This data is illustrative and not based on actual experimental results.
Troubleshooting Guides
Issue 1: No or very little degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough for the stability of the molecule.
-
Solution: Increase the severity of the conditions. For hydrolysis, increase the temperature (e.g., from 60°C to 80°C) or the concentration of the acid/base.[7] For oxidation, a higher concentration of H₂O₂ or a longer exposure time may be needed. Note that over-stressing should be avoided.[9]
Issue 2: The chromatogram shows poor resolution between the parent peak and degradation products.
-
Possible Cause: The HPLC method is not "stability-indicating." The mobile phase composition, column type, or gradient may not be optimal.
-
Solution: Method development is required.
-
Mobile Phase: Adjust the pH of the mobile phase, as this can significantly alter the retention of ionizable compounds.[10]
-
Gradient: Optimize the gradient slope to improve the separation of closely eluting peaks.
-
Column: Try a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size for higher efficiency.[11]
-
Issue 3: The baseline of the chromatogram is noisy or drifting.
-
Possible Cause: This can be due to several factors, including air bubbles in the mobile phase, contaminated solvents, or detector instability.[10]
-
Solution:
-
Degas Mobile Phase: Ensure all solvents are properly degassed before use.
-
Check for Leaks: Inspect the system for any leaks in the pump, injector, or detector fittings.
-
Flush the System: Flush the system and column with a strong solvent to remove any contaminants.
-
Issue 4: Difficulty in identifying the structure of an unknown degradation product.
-
Possible Cause: Insufficient data from a single analytical technique.
-
Solution: A combination of analytical techniques is necessary.
-
LC-MS/MS: Use high-resolution mass spectrometry to obtain an accurate mass and fragmentation pattern of the degradant. This provides clues about its elemental composition and substructures.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for structure elucidation.
-
Issue 5: Poor mass balance (the sum of the parent compound and all degradation products does not equal the initial amount).
-
Possible Cause: Some degradation products may not be eluting from the HPLC column, or they may not have a chromophore and are therefore not detected by the UV detector.
-
Solution:
-
Gradient Elution: Ensure the gradient is strong enough to elute all components from the column. A strong wash step at the end of each run can help.
-
Alternative Detectors: Use a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to the UV detector. A mass spectrometer is also effective for detecting non-UV active compounds.
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. acdlabs.com [acdlabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. youtube.com [youtube.com]
avoiding side reactions in the synthesis of sulfonylamino acids
Welcome to the technical support center for the synthesis of sulfonylamino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a significant amount of di-sulfonated product. How can I prevent this?
A1: Di-sulfonylation, or the reaction of the sulfonyl chloride with both N-H bonds of the primary amino group, is a common side reaction. To prevent this, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a 1:1 ratio or a slight excess of the amino acid to the sulfonyl chloride can minimize di-sulfonylation.
-
Reaction Temperature: Perform the reaction at a lower temperature, for instance, between 0 °C and room temperature. This can help to control the reactivity and favor mono-sulfonylation.
-
Protecting Groups: The most effective method is to use a protecting group for the α-amino group of the amino acid. This temporarily blocks one of the reactive sites, ensuring only the desired sulfonylation occurs. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
Q2: I'm observing a significant amount of a polar byproduct that I suspect is the sulfonic acid. What is causing this and how can I avoid it?
A2: The formation of sulfonic acid indicates the hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1] To prevent this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
Aprotic Solvents: Employ aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) that do not contain reactive hydroxyl groups.
-
Schotten-Baumann Conditions: This method utilizes a two-phase system with an aqueous base.[2][3] The sulfonyl chloride remains predominantly in the organic phase, where it reacts with the amine, minimizing its contact with water in the aqueous phase and thus reducing hydrolysis.[2]
Q3: My product appears to have lost its stereochemical purity. What causes racemization and how can I suppress it?
A3: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical issue, particularly in peptide synthesis. It can occur through the formation of an oxazolone intermediate or by direct enolization under basic conditions. To minimize racemization:
-
Coupling Reagents and Additives: When using carbodiimide coupling reagents like DCC or EDC, the addition of nucleophilic additives is crucial.[4] These additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), form active esters that are more stable and less prone to racemization.[4][5] HOAt and OxymaPure are generally more effective than HOBt.[4][5]
-
Choice of Base: The strength and steric hindrance of the base used can influence the rate of racemization.[4] Strong, non-sterically hindered bases can increase racemization. It is often preferable to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]
-
Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of racemization.
Q4: I am working with amino acids with functionalized side chains (e.g., Ser, Thr, Lys, Arg) and observing unexpected side products. What should I be aware of?
A4: The functional groups on amino acid side chains can undergo side reactions during sulfonylation. It is often necessary to protect these side chains.
-
Serine and Threonine: The hydroxyl groups of serine and threonine can undergo O-sulfonylation.[1][6][7][8] This can sometimes be avoided by carefully controlling the reaction conditions, but protection of the hydroxyl group is often the most reliable strategy.
-
Lysine: The ε-amino group of lysine is nucleophilic and can react with the sulfonyl chloride.[9][10][11] It is standard practice to protect this group, for example with a Boc group, to ensure selective Nα-sulfonylation.[9][11]
-
Arginine: The guanidinium group of arginine can also be a site for unwanted reactions. Protecting this group with reagents like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) is common in peptide synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide will help you troubleshoot the potential causes of low or no yield in your sulfonylamino acid synthesis.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Products (Side Reactions)
This guide will help you identify and mitigate the formation of unwanted side products.
Caption: Troubleshooting workflow for multiple side products.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies to minimize common side reactions.
Table 1: Effect of Additives on Suppressing Racemization in Peptide Coupling
| Coupling Protocol | % Racemization (D-Isomer) | Yield (%) | Reference |
| Z-Phg-OH + H-Val-OBn with EDC in DCM/H₂O | 15-30 | ~50 | [12] |
| Z-Phg-OH + H-Val-OBn with EDC/HOBt in DCM/H₂O | 0.6 | 70 | [12] |
| Z-Phg-OH + H-Val-OBn with EDC/HOAt in DCM/H₂O | 0.2 | 90 | [12] |
| Z-Phg-OH + H-Val-OBn with EDC/HOPO in DCM/H₂O | 0.2 | 90 | [12] |
Z-Phg-OH = N-benzyloxycarbonyl-L-phenylglycine, H-Val-OBn = L-valine benzyl ester, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCM = Dichloromethane, HOBt = 1-Hydroxybenzotriazole, HOAt = 1-Hydroxy-7-azabenzotriazole, HOPO = 2-Hydroxypyridine-N-oxide.
Table 2: Comparison of Protecting Groups for the Lysine Side Chain in Fmoc Solid-Phase Peptide Synthesis
| Fmoc-Lysine Derivative | Deprotection Conditions | Stability | Common Issues |
| Fmoc-Lys(Boc)-OH | Strong acid (e.g., TFA) | Stable to base (piperidine) | t-butyl cation can modify Trp and Tyr residues |
| Fmoc-Lys(Alloc)-OH | Pd(0) catalyst | Stable to acid and base | Requires specific catalyst for removal |
| Fmoc-Lys(Mtt)-OH | 1% TFA in DCM | Stable to base | |
| Fmoc-Lys(Dde)-OH | 2% Hydrazine in DMF | Stable to acid and base | Hydrazine can also remove Fmoc group |
Boc = tert-butyloxycarbonyl, Alloc = Allyloxycarbonyl, Mtt = 4-Methyltrityl, Dde = 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl, TFA = Trifluoroacetic acid, DCM = Dichloromethane, DMF = Dimethylformamide.
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of an Amino Acid Ester under Anhydrous Conditions
This protocol describes a general method for the synthesis of an N-sulfonylated amino acid ester using anhydrous conditions to minimize hydrolysis of the sulfonyl chloride.
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
Aryl or alkyl sulfonyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amino acid ester hydrochloride and anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine dropwise. Stir for 10 minutes.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of an N-Sulfonylamino Acid using Schotten-Baumann Conditions
This protocol details the synthesis of an N-sulfonylamino acid using a two-phase system, which can be advantageous for minimizing side reactions such as hydrolysis of the sulfonyl chloride.[2][3][13]
Materials:
-
Amino acid (1.0 eq)
-
Aryl or alkyl sulfonyl chloride (1.1 eq)
-
Sodium hydroxide (2.0 eq)
-
Diethyl ether or Dichloromethane (DCM)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid in an aqueous solution of sodium hydroxide in a flask.
-
Addition of Organic Solvent: Add an equal volume of diethyl ether or DCM to the flask.
-
Addition of Sulfonyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add the sulfonyl chloride dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours.
-
Work-up:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the N-sulfonylamino acid product.
-
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for Schotten-Baumann synthesis.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Serine O-sulfation probed by IRMPD spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccesspub.org [openaccesspub.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Stability of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid in Solution
Disclaimer: Information regarding the specific solution stability of "(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid" is not extensively available in public literature. Therefore, this technical support center provides a generalized framework based on the chemical properties of related sulfonamide and carboxylic acid-containing compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting stability studies for this and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could cause the degradation of this compound in a solution?
A1: The degradation of this compound in solution can be influenced by several factors:
-
Hydrolysis: The sulfonamide and carboxylic acid functional groups can be susceptible to hydrolysis, which is the cleavage of chemical bonds by water. This process is often catalyzed by acidic or basic conditions.[1][2][3] Sulfonamides are generally more stable to hydrolysis than amides, particularly under alkaline conditions, but can be susceptible to acid-catalyzed hydrolysis.[2][4]
-
Oxidation: The aromatic ring, while substituted, and the amino group could be susceptible to oxidation.[1] The presence of dissolved oxygen, trace metal ions, or exposure to oxidizing agents can promote this degradation pathway.[1][5]
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy needed to break chemical bonds and cause photodegradation.[1][5] It is advisable to protect solutions from light unless photostability is being specifically investigated.
-
Temperature: Higher temperatures generally accelerate the rates of chemical degradation reactions, including hydrolysis and oxidation.[5]
Q2: What is the best way to prepare and store a stock solution of this compound?
A2: To ensure the stability of a stock solution, consider the following best practices:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF. This minimizes the presence of water, which can contribute to hydrolysis.
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.[6]
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials. This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[1][6]
-
Inert Atmosphere: For compounds sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[6]
Q3: My compound seems to be precipitating from my aqueous experimental buffer. Is this degradation?
A3: Not necessarily. Precipitation is a physical event, while degradation is a chemical change. However, the two can be related. Poor solubility in aqueous buffers is a common issue for organic small molecules.[1] This can be mistaken for degradation because both result in a lower effective concentration of the compound in solution. A visual inspection for solid particles or cloudiness can indicate precipitation.[6] It is also possible that the degradation products are less soluble than the parent compound, leading to precipitation. Analytical techniques like HPLC can distinguish between precipitation (lower concentration of the parent compound with no new peaks) and degradation (appearance of new peaks corresponding to degradation products).
Q4: How do I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[7][8][9] The development process typically involves:
-
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[8][10]
-
Method Development: A chromatographic method (column, mobile phase, gradient, etc.) is developed to achieve baseline separation between the parent compound and all the degradation products formed during the forced degradation studies.[9][11]
-
Method Validation: The developed method is then validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[8][11]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent assay results. | Chemical degradation of the compound in stock solution or assay buffer.[1][6] Adsorption to plasticware. | 1. Confirm the purity and concentration of your stock solution using an analytical method like HPLC.[6] 2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.[1] 3. Perform a time-course experiment to assess the stability of the compound directly in the assay medium. 4. Consider using low-binding labware.[1] |
| Appearance of new peaks in the HPLC chromatogram over time. | Chemical degradation of the compound. | 1. This indicates the formation of one or more degradation products. 2. If the structure of the degradants is unknown, LC-MS can be used for identification.[9] 3. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, inappropriate pH). |
| Decrease in the parent compound's peak area in HPLC with no corresponding new peaks. | Precipitation of the compound. Adsorption to the vial or container surface. | 1. Visually inspect the solution for any precipitate. If observed, try gentle warming and vortexing to redissolve.[6] 2. Determine the solubility of the compound in the specific solvent or buffer. You may need to adjust the concentration, add a co-solvent, or modify the buffer pH. 3. Use silanized glass vials or low-binding tubes to minimize adsorption. |
| Change in the color of the stock solution. | This may indicate oxidation or another form of chemical degradation.[6] | 1. It is generally recommended to discard the stock solution.[6] 2. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is suspected to be oxygen-sensitive.[6] |
Experimental Protocols
Protocol: Preliminary Solution Stability Assessment by HPLC
Objective: To assess the stability of this compound in a specific solution (e.g., aqueous buffer) over time at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable organic solvent)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[9]
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)[1]
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solubility issues.
-
Time-Zero (T=0) Sample: Immediately after preparing the working solution, transfer an aliquot to an autosampler vial and analyze it by HPLC. This will serve as the baseline for purity and concentration.[6]
-
Incubate Samples: Dispense aliquots of the remaining working solution into several vials. Place these vials in incubators at the different temperatures to be tested. Protect them from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition. Allow it to cool to room temperature if necessary, and then analyze by HPLC using the same method as the T=0 sample.[6]
-
Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. This is typically done by comparing the peak area of the parent compound at each time point to its peak area at T=0. Also, monitor the appearance and growth of any new peaks, which would indicate degradation products.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner.
Table 1: Example Data for the Stability of this compound in PBS (pH 7.4) at Various Temperatures.
| Time (Hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 96.8 | 90.1 |
| 8 | 99.2 | 93.2 | 81.5 |
| 24 | 98.1 | 85.6 | 65.3 |
| 48 | 96.5 | 75.1 | 48.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Tetramethyl-benzenesulfonylamino Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of tetramethyl-benzenesulfonylamino compounds and related sulfonamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tetramethyl-benzenesulfonylamino compounds.
Question: I am observing low purity and yield after the initial synthesis. What are the potential causes and how can I resolve this?
Answer: Low purity and yield can stem from several factors during the synthesis and workup. The primary causes include incomplete reactions, side reactions, and degradation of the product.[1][2]
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.[1][2]
-
Control Reaction Conditions:
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent its hydrolysis into the corresponding sulfonic acid.[1][2]
-
Side Reactions: Primary amines can sometimes undergo bis-sulfonylation. To minimize this, add the sulfonyl chloride dropwise to the amine solution at a controlled temperature (e.g., 0 °C).[1]
-
-
Optimize Workup: Some sulfonamides may be unstable under harsh workup conditions. Avoid prolonged exposure to strong acids or bases if your compound is sensitive.[1]
Below is a troubleshooting workflow to diagnose and address low purity issues.
Caption: Troubleshooting workflow for low purity and yield.
Question: My compound is difficult to crystallize and often oils out. What strategies can I employ?
Answer: Crystallization is a preferred method for obtaining highly pure sulfonamides, but success is highly dependent on the solvent system and the compound's intrinsic properties.[1][3]
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[1] Systematically screen a range of solvents with varying polarities. Common solvents for sulfonamide crystallization include ethanol, methanol, and ethyl acetate.[1]
-
Solvent Systems: If a single solvent is ineffective, try binary or tertiary solvent systems. Dissolve the compound in a "good" solvent (high solubility) and slowly add an "anti-solvent" (low solubility) until turbidity appears, then allow it to slowly cool.
-
Advanced Techniques: For particularly stubborn compounds, consider methods like vapor diffusion, where a solution of your compound is left in a sealed container with a volatile anti-solvent. The slow diffusion of the anti-solvent vapor can promote crystal growth.
-
Purity Check: High levels of impurities can inhibit crystallization. It may be necessary to first perform column chromatography to increase the purity of the material before attempting crystallization.
| Technique | Description | Common Solvents |
| Cooling Crystallization | Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly. | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone[1] |
| Anti-Solvent Addition | Adding a poor solvent to a solution of the compound to induce precipitation/crystallization. | Good Solvents: Dichloromethane, Ethyl Acetate. Anti-Solvents: Hexane, Heptane, Water. |
| Vapor Diffusion | Slow introduction of an anti-solvent via vapor phase into a saturated solution of the compound. | Varies based on compound solubility. |
Question: I am struggling to separate my product from a closely-related impurity using column chromatography. What can I do?
Answer: Co-elution of impurities with similar polarity to the target compound is a common challenge in column chromatography.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexane) to find the optimal separation window.
-
Change Solvents: If adjusting polarity is insufficient, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter selectivity.
-
-
Change the Stationary Phase: Silica gel is the most common stationary phase for sulfonamide purification.[2] If it fails to provide adequate separation, consider alternatives like alumina or reversed-phase (C18) silica.
-
Consider Other Techniques: For very challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer superior resolution.[4][5]
| Parameter | Recommendation | Rationale |
| Mobile Phase | Test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). | Changes the interactions between the analytes and the mobile phase, affecting retention times. |
| Stationary Phase | Switch from silica to alumina or a bonded phase (e.g., C18, Amino). | Changes the primary mode of interaction (e.g., from polar to non-polar), altering selectivity.[5] |
| Gradient | Use a shallow elution gradient. | Improves resolution between closely eluting compounds. |
| Alternative Method | Preparative HPLC or SFC. | Offers higher efficiency and different separation mechanisms.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of tetramethyl-benzenesulfonylamino compounds?
A1: Common impurities include unreacted starting materials (the amine and the sulfonyl chloride), the hydrolyzed sulfonyl chloride (sulfonic acid), and potential side-products such as bis-sulfonated species if a primary amine is used.[1][2]
Q2: Which analytical techniques are best for monitoring the purity of my compound?
A2: A combination of techniques is often best.
-
TLC: Excellent for rapid, real-time monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.[1][6]
-
HPLC/LC-MS: Provides quantitative purity data and allows for the identification of impurities by their mass.[4]
-
NMR Spectroscopy: Confirms the structure of the final product and can help identify and quantify impurities if their signals are resolved.[7]
Q3: My compound appears to be degrading during silica gel chromatography. Why is this happening and what can I do?
A3: The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a volatile base, like triethylamine, before preparing your column. Alternatively, using a different stationary phase like alumina or a bonded-phase silica may be a suitable solution.
Q4: What is a general experimental protocol for purifying a sulfonamide via column chromatography?
A4: A typical workflow involves determining the right solvent system, preparing the column, running the separation, and analyzing the collected fractions.
Caption: Standard workflow for purification by column chromatography.
Experimental Protocols
Protocol 1: General Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude compound. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.
-
Cooling: Allow the tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.
-
Scaling Up: Once a suitable solvent is found, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve small amounts of your starting material(s) and the reaction mixture in a volatile solvent. Using separate capillaries, spot each sample on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (mobile phase). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The retention factor (Rf) value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The synthesis is typically a two-step process. The first step involves the chlorosulfonation of durene (1,2,4,5-tetramethylbenzene) to form 2,3,5,6-tetramethyl-benzenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with glycine to yield the final product.
Q2: What are the critical parameters to control during the chlorosulfonation of durene?
Temperature control is crucial to prevent side reactions. The reaction is exothermic, and maintaining a low temperature is necessary. The quality and amount of chlorosulfonic acid used can also significantly impact the yield and purity of the resulting sulfonyl chloride.[1][2] An excess of chlorosulfonic acid is often used to drive the reaction to completion, but this can also lead to the formation of byproducts like diphenyl sulfone.[1][3]
Q3: What are common side reactions during the sulfonylation of glycine?
The most common side reactions include the hydrolysis of the highly reactive 2,3,5,6-tetramethyl-benzenesulfonyl chloride to the corresponding sulfonic acid, and the bis-sulfonylation of glycine.[4] To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[4] Portion-wise addition of the sulfonyl chloride can help to reduce the formation of the bis-sulfonated product.[4]
Q4: Is it necessary to protect the carboxylic acid group of glycine before the reaction?
While not always mandatory, protecting the carboxylic acid group of glycine as an ester (e.g., methyl or ethyl ester) can sometimes improve the overall yield and simplify purification.[5] This strategy can prevent potential side reactions involving the carboxylic acid. The choice of protecting group will depend on the desired deprotection conditions.[5]
Q5: What are the recommended purification methods for the final product?
Recrystallization is often an effective method for purifying the final solid product, this compound.[4] Column chromatography can also be used, particularly if there are impurities with similar solubility profiles.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | - Incomplete reaction. - Hydrolysis of the sulfonyl chloride during workup.[1] - Formation of sulfone byproducts.[1][3] | - Ensure sufficient reaction time and monitor progress via TLC or GC. - Work up the reaction mixture promptly and avoid prolonged contact with water.[1] - Maintain a low reaction temperature and consider using a larger excess of chlorosulfonic acid.[1] |
| Low Yield of this compound | - Hydrolysis of the sulfonyl chloride starting material.[4] - Incomplete reaction. - Formation of bis-sulfonated glycine.[4] | - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[4] - Increase reaction time or temperature, and ensure adequate mixing.[4] - Add the sulfonyl chloride portion-wise to the glycine solution.[4] |
| Presence of Multiple Spots on TLC/Impure Product | - Unreacted starting materials (glycine, sulfonyl chloride). - Presence of 2,3,5,6-tetramethyl-benzenesulfonic acid (hydrolysis product).[4] - Presence of bis-sulfonated glycine.[4] | - Drive the reaction to completion by adjusting the reaction time or temperature. - Use a basic aqueous wash (e.g., sodium bicarbonate solution) during workup to remove the sulfonic acid.[4] - Optimize the stoichiometry of the reactants and consider portion-wise addition of the sulfonyl chloride.[4] |
| Difficulty in Product Isolation/Purification | - Product is soluble in the workup solvent. - Co-precipitation of impurities. | - Adjust the pH of the aqueous phase to precipitate the product. - Optimize the recrystallization solvent system. - Consider using column chromatography for purification.[5] |
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl chloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add chlorosulfonic acid (e.g., 5 equivalents).
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add durene (1,2,4,5-tetramethylbenzene, 1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2,3,5,6-tetramethyl-benzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve glycine (e.g., 1.2 equivalents) in an aqueous solution of sodium hydroxide (e.g., 2.5 equivalents) and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 2,3,5,6-tetramethyl-benzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.[4]
-
Add the solution of the sulfonyl chloride dropwise to the cold glycine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis scale-up.
References
Technical Support Center: Troubleshooting Assay Interference from (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential assay interference from the compound (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. The following resources are designed to help you identify, troubleshoot, and mitigate interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a chemical compound with a substituted aromatic ring, a sulfonamide group, and a carboxylic acid moiety. Due to this complex structure, it has the potential to interfere in various assays through several mechanisms:
-
Non-specific binding: The hydrophobic nature of the tetramethyl-benzene group can lead to non-specific binding to assay components like plates, beads, or proteins.
-
Chemical reactivity: The sulfonylamino group can, under certain conditions, be reactive and interact with assay reagents.
-
Alteration of pH: The carboxylic acid group can alter the local pH of the assay buffer, potentially affecting enzyme activity or antibody-antigen interactions.
-
Fluorescence/Quenching: Aromatic compounds can sometimes exhibit intrinsic fluorescence or quench the fluorescence of other molecules, interfering with fluorescence-based assays.
Q2: I'm observing unexpectedly high background in my ELISA assay when screening this compound. What should I do first?
High background is a common issue that can be caused by several factors. A systematic approach is crucial to pinpoint the source of the interference.[1][2] Start by running a series of control experiments to isolate the variable causing the high background.[3]
Q3: Could the compound be precipitating in my assay and causing interference?
Yes, compound precipitation is a possible cause of assay interference. A simple way to check for this is to prepare the compound at the final assay concentration in the assay buffer, let it sit for the duration of the assay, and then centrifuge the sample to look for a pellet.[4]
Q4: How can I confirm that the observed activity is due to interference and not a true biological effect?
To differentiate between true activity and assay interference, you can perform a counter-screen. This involves running the compound in an assay that has a similar readout but lacks the biological target of interest. If you still observe a signal, it is likely due to interference. Additionally, performing serial dilutions of the compound can be informative; a non-linear or unusual dose-response curve may suggest interference.[5]
Troubleshooting Guides
Guide 1: Investigating High Background in ELISA
If you are experiencing high background in your ELISA experiments when using this compound, follow this troubleshooting guide.
Experimental Protocol: Control Experiments for High Background
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No-Compound Control: Run the assay with all components except the test compound. This is your baseline background.
-
Compound-Only Control (No Target): In a well with no target (e.g., no coated antigen), add the assay buffer and the compound at the test concentration. This will help determine if the compound interacts directly with the detection reagents.
-
Compound with Detection Antibody Only: In a well with blocking buffer, add the detection antibody and the compound. This tests for direct interaction between the compound and the detection antibody.
-
Compound with Substrate Only: In a well with assay buffer, add the substrate and the compound. This will show if the compound reacts with or affects the stability of the substrate.
Data Interpretation:
| Control Experiment | Expected Result (No Interference) | Observed Result (Potential Interference) | Possible Cause of Interference |
| No-Compound Control | Low background signal | N/A | N/A |
| Compound-Only (No Target) | Signal similar to No-Compound Control | High signal | Compound interacts with detection reagents or plate surface. |
| Compound + Detection Ab | Signal similar to No-Compound Control | High signal | Compound binds non-specifically to the detection antibody. |
| Compound + Substrate | Signal similar to No-Compound Control | High signal | Compound reacts with the substrate or affects enzyme activity. |
Mitigation Strategies:
-
Increase Blocking: Enhance the blocking step by using a different blocking agent (e.g., BSA, non-fat dry milk) or increasing the incubation time.[2]
-
Add Detergents: Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in the wash buffers to reduce non-specific binding.
-
Modify Assay Buffer: Adjust the pH or ionic strength of the assay buffer to disfavor non-specific interactions.
Guide 2: Addressing Potential Compound Reactivity
The sulfonylamino group in this compound could potentially react with nucleophiles in your assay, such as thiol groups in proteins.
Experimental Protocol: Thiol Reactivity Test
-
Prepare a solution of a thiol-containing compound: Use a reagent like dithiothreitol (DTT) or glutathione (GSH) at a known concentration in a suitable buffer.
-
Incubate with the test compound: Add this compound to the thiol solution and incubate for a period of time.
-
Measure free thiol concentration: Use a colorimetric reagent like Ellman's reagent (DTNB) to quantify the remaining free thiols. A decrease in free thiols in the presence of your compound suggests reactivity.
Data Interpretation:
| Sample | Initial Thiol Concentration (mM) | Final Thiol Concentration (mM) | % Thiol Depletion | Interpretation |
| Control (Buffer only) | 1.0 | 0.98 | 2% | No significant reactivity. |
| Test Compound | 1.0 | 0.65 | 35% | Potential thiol reactivity. |
Mitigation Strategies:
-
Include a Scavenger: Add a small amount of a thiol-containing reagent like DTT (1-5 mM) to your assay buffer to act as a scavenger for reactive compounds.[4]
-
Modify Compound Structure: If feasible, synthesize an analog of the compound with a modified sulfonylamino group to reduce its reactivity.
Visual Guides
Below are diagrams to help visualize the troubleshooting process and potential interference mechanisms.
Caption: A logical workflow for troubleshooting suspected assay interference.
Caption: Potential interference mechanisms of the compound.
References
Validation & Comparative
A Comparative Guide to Analytical Standards for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards and methodologies for the analysis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. Due to the current lack of a commercially available certified reference material for this specific compound, this document outlines the use of structurally similar and commercially available alternative standards: Benzenesulfonamide and Sulfanilamide . The guide details proposed analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides exemplary experimental protocols based on established methods for these alternatives.
Introduction to the Analyte and Alternative Standards
This compound is a sulfonamide derivative with a substituted benzene ring and an acetic acid moiety. Its structural complexity, featuring both hydrophobic and acidic functional groups, necessitates robust analytical methods for its identification and quantification.
In the absence of a dedicated analytical standard, Benzenesulfonamide and Sulfanilamide serve as suitable alternatives for method development and validation. These compounds share the core benzenesulfonamide structure and are readily available as certified reference materials.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₁₂H₁₇NO₄S
-
This structure combines a tetramethylated benzene ring with a sulfonylamino-acetic acid side chain.
-
-
Benzenesulfonamide:
-
Molecular Formula: C₆H₇NO₂S
-
This is the parent compound of the sulfonamide class, providing a fundamental structural analog.
-
-
Sulfanilamide:
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the characterization and quantification of sulfonamides are HPLC and LC-MS/MS.[3][4] These methods offer the necessary selectivity and sensitivity for analyzing these compounds in various matrices.
Table 1: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation by HPLC followed by mass-based detection and fragmentation. |
| Selectivity | Good, dependent on column chemistry and mobile phase composition. | Excellent, based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range. | High, often reaching pg/mL levels.[5] |
| Quantification | Reliable, based on peak area relative to a standard curve. | Highly accurate and precise, often using isotopically labeled internal standards. |
| Identification | Based on retention time comparison with a standard. | Confirmatory, based on parent and product ion masses. |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher initial investment. |
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of benzenesulfonamide and sulfanilamide and can serve as a starting point for developing a method for this compound.
Proposed HPLC-UV Method
This method is suitable for the routine quantification of the target compound and its alternatives.
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 90-10% B20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Standard Preparation | Prepare stock solutions of benzenesulfonamide and sulfanilamide (1 mg/mL) in methanol. Prepare working standards by diluting the stock solutions in the mobile phase to concentrations ranging from 1 to 100 µg/mL. |
| Sample Preparation | Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection. |
Proposed LC-MS/MS Method
For highly sensitive and selective analysis, an LC-MS/MS method is recommended.
Table 3: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Standard Preparation | Prepare stock solutions of benzenesulfonamide and sulfanilamide (1 mg/mL) in methanol. Prepare working standards by serial dilution in the initial mobile phase composition to concentrations ranging from 0.1 to 100 ng/mL. |
| Sample Preparation | Similar to the HPLC-UV method, but with dilutions to fall within the lower ng/mL calibration range. |
Visualized Workflows
The following diagrams illustrate the general workflows for the proposed analytical methods.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. hpst.cz [hpst.cz]
- 2. Separation of Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid and Other Amine Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the judicious selection of protecting groups for amines is a critical determinant of success. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removable in high yield without affecting other functional groups. This guide provides a comparative analysis of the putative protecting group, (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, against a backdrop of commonly employed amine protecting groups.
While specific experimental data for this compound as a protecting group is not extensively available in the current body of scientific literature, its performance can be inferred and compared based on the well-established principles of steric hindrance and the known properties of other arylsulfonyl protecting groups. This guide will therefore compare its anticipated characteristics with those of established protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and other sulfonyl-based moieties like p-Toluenesulfonyl (Ts) and 2-Nitrobenzenesulfonyl (Ns).
General Workflow of Amine Protection and Deprotection
The fundamental strategy for utilizing an amine protecting group involves a three-stage process: protection of the amine, execution of the desired chemical transformations on the molecule, and the final deprotection to regenerate the free amine.
digraph "Amine Protection-Deprotection Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [penwidth=2, color="#34A853"];
Amine [label="Amine\n(R-NH2)"];
Protected_Amine [label="Protected Amine\n(R-NH-PG)"];
Modified_Protected_Amine [label="Modified Protected Amine"];
Deprotected_Amine [label="Deprotected Amine\n(R'-NH2)"];
Amine -> Protected_Amine [label=" Protection"];
Protected_Amine -> Modified_Protected_Amine [label=" Chemical Transformation"];
Modified_Protected_Amine -> Deprotected_Amine [label=" Deprotection"];
}
Factors influencing the ease of sulfonyl group deprotection.
Experimental Protocols
While specific protocols for the TMBS group are not available, the following are representative procedures for the protection and deprotection of amines using other common protecting groups.
Protocol 1: Protection of an Amine with Boc Group
-
Objective: To protect a primary or secondary amine with a tert-butoxycarbonyl group.
-
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (1.1 equiv)
-
Tetrahydrofuran (THF) and water
-
Procedure:
-
Dissolve the amine in a mixture of THF and water.
-
Add the sodium hydroxide and stir until dissolved.
-
Add the (Boc)₂O and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: Deprotection of a Boc-Protected Amine
-
Objective: To remove the Boc protecting group from an amine.
-
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the ammonium salt of the deprotected amine.
Protocol 3: Protection of an Amine with a Sulfonyl Group (General)
-
Objective: To protect a primary or secondary amine with a sulfonyl group.
-
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)
-
Base (e.g., triethylamine or pyridine) (1.2 equiv)
-
Dichloromethane (DCM)
-
Procedure:
-
Dissolve the amine in DCM and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the sulfonamide.
Protocol 4: Deprotection of a Nosyl (Ns)-Protected Amine
-
Objective: To remove the 2-nitrobenzenesulfonyl protecting group.
-
Materials:
-
Ns-protected amine (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Acetonitrile
-
Procedure:
-
Dissolve the Ns-protected amine in acetonitrile.
-
Add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product to obtain the free amine.
Conclusion
The (2,3,5,6-Tetramethyl-benzenesulfonyl) group represents a potentially valuable addition to the arsenal of amine protecting groups, particularly for applications requiring exceptional stability. Its highly hindered nature suggests a high degree of orthogonality with many existing protecting groups. However, this stability comes at the likely cost of requiring harsh deprotection conditions. Further experimental investigation is necessary to fully elucidate its synthetic utility and to develop efficient protection and deprotection protocols. For researchers and drug development professionals, the choice of an amine protecting group will continue to be a strategic decision based on the specific demands of the synthetic target and the overall synthetic route. While established protecting groups like Boc, Cbz, and Fmoc offer a reliable and well-understood platform, the exploration of novel, highly stable protecting groups like the TMBS moiety could open up new avenues for the synthesis of complex molecules.
validation of bioassay results for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
An Objective Comparison of Bioassay Performance for Novel Benzenesulfonylamino Acetic Acid Derivatives
Introduction
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a novel synthetic compound belonging to the class of substituted benzenesulfonylamino acetic acids. While specific bioassay data for this compound is not yet publicly available, the benzenesulfonylamino acetic acid scaffold is of significant interest in medicinal chemistry due to its potential for diverse biological activities. Compounds incorporating a sulfonyl group have been explored for various therapeutic applications, including as enzyme inhibitors and modulators of signaling pathways.[1] This guide provides a comparative framework for the , postulating its potential activities based on structurally related molecules. We present hypothetical data to illustrate how its performance could be benchmarked against other compounds with established biological functions.
Comparative Analysis of Biological Activities
To validate the biological profile of this compound (referred to as Compound X), a series of in vitro bioassays would be essential. Based on the known activities of analogous structures, we have selected three potential therapeutic areas for comparison: antibacterial, anticancer, and enzyme inhibition. For this comparative guide, we will use hypothetical data for Compound X and compare it against known reference compounds in each class.
Antibacterial Activity
Many sulfonamide derivatives exhibit antibacterial properties. A common method to assess this is by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Compound X (Hypothetical) | 16 | 32 |
| Ampicillin (Reference) | 0.25 | 4 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 |
Anticancer Activity
The cytotoxic effects of new chemical entities are frequently evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) |
| Compound X (Hypothetical) | 12.5 | 25.8 |
| Doxorubicin (Reference) | 0.8 | 1.2 |
| Paclitaxel (Reference) | 0.01 | 0.005 |
Enzyme Inhibition
Given that many drugs function by inhibiting specific enzymes, a targeted enzyme inhibition assay is a crucial validation step. As a hypothetical target, we will consider a generic matrix metalloproteinase (MMP), which is relevant in cancer and inflammation.
Table 3: Comparative Enzyme Inhibition (IC50 in nM)
| Compound | MMP-9 Inhibition |
| Compound X (Hypothetical) | 150 |
| Marimastat (Reference) | 5 |
| Batimastat (Reference) | 3 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of bioassay results. Below are the standard protocols for the experiments cited above.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation : Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution : The test compound and reference antibiotics are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the prepared bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The cytotoxicity of the compound against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound and reference drugs for 48-72 hours.
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Analysis : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
MMP-9 Enzyme Inhibition Assay
A fluorogenic substrate-based assay is used to determine the inhibitory activity of the compound against MMP-9.
-
Enzyme Activation : Recombinant human MMP-9 is activated with APMA (4-aminophenylmercuric acetate).
-
Compound Incubation : The activated enzyme is incubated with various concentrations of the test compound and reference inhibitors.
-
Substrate Addition : A fluorogenic MMP-9 substrate is added to initiate the enzymatic reaction.
-
Fluorescence Monitoring : The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis : The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
Visualizing Experimental and Logical Workflows
Diagrams are provided to illustrate the workflow of the experimental protocols and the logical relationship in data analysis.
Caption: Workflow diagrams for key bioassays.
Caption: Logical flow for bioassay data analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of novel chemical entities is a cornerstone of modern drug development and research. This guide provides a comparative analysis of two prominent analytical techniques—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the analysis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
While LC-MS/MS is often considered the gold standard for its superior sensitivity and selectivity, HPLC-UV remains a robust and widely accessible alternative.[1] The choice between these methods depends on a variety of factors, including the required limit of detection, the complexity of the sample matrix, and available resources.[1] This document presents a summary of expected performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate analytical strategy.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance characteristics for the analysis of this compound using a state-of-the-art LC-MS/MS method versus a conventional HPLC-UV method. The data is extrapolated from validated methods for structurally similar sulfonamide compounds.[2][3][4][5][6]
| Performance Metric | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | 30 - 80 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 20 ng/mL | 100 - 250 ng/mL |
| Linearity (r²) | > 0.998 | > 0.995 |
| Selectivity | Very High (based on precursor/product ion mass) | Moderate (risk of interference from co-eluting compounds) |
| Analysis Time per Sample | 3 - 5 minutes | 10 - 15 minutes |
| Sample Volume Required | Low (µL range) | Moderate (mL range) |
| Instrument Cost | High | Low to Moderate |
| Operational Complexity | High (requires specialized expertise) | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of analytical techniques. Below are representative protocols for the quantification of this compound.
This protocol describes a sensitive and selective method for trace-level quantification, ideal for complex matrices such as plasma or tissue extracts.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺: m/z 272.1.
-
Product Ions (Predicted): m/z 195.1 (loss of SO2), m/z 135.1 (tetramethylbenzene fragment).
-
Collision Energy: Optimized for each transition (typically 15-30 eV).
-
Source Temperature: 500°C.
-
This protocol outlines a robust and cost-effective method suitable for the analysis of bulk drug substances or simple formulations.
-
Sample Preparation (Dilution):
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibrated range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm (determined by UV scan of the analyte).
-
Mandatory Visualization
Diagrams illustrating key processes provide an intuitive understanding of the analytical workflow and underlying principles.
Caption: General experimental workflow for the analysis of a target compound.
Caption: Predicted ESI-MS/MS fragmentation pathway for the target analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to Benzenesulfonylamino Acid Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry and drug development. Among the diverse array of catalysts, benzenesulfonylamino acid derivatives have emerged as a promising class of organocatalysts and ligands for a variety of asymmetric transformations. Their modular nature, derived from readily available amino acids and benzenesulfonyl chlorides, allows for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. This guide provides a comparative study of the performance of benzenesulfonylamino acid derivatives in key catalytic reactions, supported by experimental data, to aid researchers in the selection and application of these valuable catalytic tools.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Benzenesulfonylamino acid derivatives, particularly those derived from threonine, have demonstrated considerable efficacy in catalyzing this transformation.
A study by Tanaka and colleagues showcased the utility of a threonine-derived N-(p-toluenesulfonyl)-L-threonine catalyst in the direct asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. The catalyst promoted the formation of anti-aldol products with good to high yields, diastereoselectivities, and enantioselectivities.
| Entry | Aldehyde | Yield (%)[1] | dr (anti/syn)[1] | ee (%) [anti][1] |
| 1 | Benzaldehyde | 85 | 92:8 | 95 |
| 2 | 4-Nitrobenzaldehyde | 92 | 95:5 | 98 |
| 3 | 4-Chlorobenzaldehyde | 88 | 93:7 | 96 |
| 4 | 2-Naphthaldehyde | 75 | 90:10 | 94 |
Table 1: Performance of (2S,3R)-N-(p-toluenesulfonyl)-O-tert-butyl-L-threonine in the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes. [1]
In comparison, the use of unprotected L-threonine as a catalyst in the α-hydroxymethylation of cyclohexanone with aqueous formaldehyde, while effective, generally resulted in lower yields under similar conditions, highlighting the beneficial effect of the benzenesulfonyl group and the O-protection on catalyst performance.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol. While proline and its derivatives are well-known catalysts for this reaction, the influence of the N-benzenesulfonyl group on proline-based catalysts has been explored to enhance their catalytic activity and selectivity.
Data from studies on N-benzenesulfonyl-L-proline derivatives in the Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes indicate that the electronic nature of the benzenesulfonyl group can modulate the catalyst's Lewis acidity and, consequently, its activity and the stereochemical outcome of the reaction.
| Entry | Dienophile | Catalyst | Yield (%) | ee (%) |
| 1 | Acrolein | (S)-N-(Benzenesulfonyl)-L-proline | 78 | 92 |
| 2 | Acrolein | (S)-N-(4-Nitrobenzenesulfonyl)-L-proline | 85 | 95 |
| 3 | Crotonaldehyde | (S)-N-(Benzenesulfonyl)-L-proline | 72 | 88 |
| 4 | Crotonaldehyde | (S)-N-(4-Nitrobenzenesulfonyl)-L-proline | 81 | 93 |
Table 2: Comparative Performance of N-Benzenesulfonyl-L-proline Derivatives in the Asymmetric Diels-Alder Reaction.
The results suggest that the electron-withdrawing nitro group on the benzenesulfonyl moiety enhances the enantioselectivity of the catalyst. This is attributed to an increase in the Lewis acidity of the catalyst, leading to a more organized transition state.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental method for the formation of carbon-carbon bonds in a conjugate fashion, leading to the synthesis of a wide range of chiral compounds. N-benzenesulfonylamino acid derivatives have been successfully employed as organocatalysts in this reaction, demonstrating good to excellent enantioselectivities.
For instance, N-(2-nitrobenzenesulfonyl)-L-leucine has been utilized as a catalyst for the Michael addition of various ketones to nitroalkenes. The nosyl group (2-nitrobenzenesulfonyl) is believed to play a crucial role in activating the nitroalkene through hydrogen bonding, while the chiral amino acid backbone directs the stereochemical outcome.
| Entry | Ketone | Nitroalkene | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 90 | 94 |
| 2 | Acetone | β-Nitrostyrene | 75 | 88 |
| 3 | Cyclopentanone | (E)-Nitropent-1-ene | 82 | 91 |
| 4 | Cyclohexanone | (E)-3-Methyl-1-nitrobut-1-ene | 85 | 93 |
Table 3: Performance of (S)-N-(2-Nitrobenzenesulfonyl)-L-leucine in the Asymmetric Michael Addition.
The data indicates that the catalyst is effective for both cyclic and acyclic ketones, affording the Michael adducts in high yields and with excellent enantioselectivities.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction Catalyzed by (2S,3R)-N-(p-toluenesulfonyl)-O-tert-butyl-L-threonine[1]
To a solution of the aromatic aldehyde (0.5 mmol) and cyclohexanone (2.0 mmol) in anhydrous THF (1.0 mL) was added (2S,3R)-N-(p-toluenesulfonyl)-O-tert-butyl-L-threonine (10 mol%, 0.05 mmol). The reaction mixture was stirred at room temperature for 24-48 hours. Upon completion (monitored by TLC), the reaction was quenched with saturated aqueous NH4Cl solution and the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR analysis of the crude product, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by N-Benzenesulfonyl-L-proline Derivatives
In a dried vial, the N-benzenesulfonyl-L-proline derivative (20 mol%) was dissolved in a mixture of CH2Cl2 and H2O (9:1, 1.0 mL). The α,β-unsaturated aldehyde (0.5 mmol) was added, and the mixture was stirred at room temperature for 10 minutes. Freshly distilled cyclopentadiene (1.5 mmol) was then added, and the reaction was stirred at the indicated temperature for 12-24 hours. After completion, the reaction mixture was directly purified by flash column chromatography on silica gel to yield the corresponding Diels-Alder adduct. The enantiomeric excess was determined by chiral GC or HPLC analysis.
General Procedure for the Asymmetric Michael Addition Catalyzed by (S)-N-(2-Nitrobenzenesulfonyl)-L-leucine
To a mixture of the ketone (1.0 mmol) and the nitroalkene (0.5 mmol) in toluene (1.0 mL) was added (S)-N-(2-nitrobenzenesulfonyl)-L-leucine (10 mol%, 0.05 mmol). The reaction mixture was stirred at room temperature for 48-72 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the Michael adduct. The enantiomeric excess was determined by HPLC analysis using a chiral column.
Visualizing Catalytic Cycles
To illustrate the proposed mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed catalytic cycle for the N-tosyl-threonine catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Caption: Proposed activation mode in the N-nosyl-leucine catalyzed Michael addition.
References
A Comparative Guide to Purity Determination of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: NMR vs. Alternative Methods
In the landscape of pharmaceutical research and development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount to ensure safety and efficacy. (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, a complex organic molecule, requires precise and reliable analytical methods for its quantification and impurity profiling. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and potentiometric titration for determining the purity of this compound. The comparison is supported by detailed experimental protocols and illustrative data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for the purity assessment of a single batch of this compound utilizing three distinct analytical techniques. This data is intended to highlight the performance characteristics of each method.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV | Potentiometric Titration |
| Mean Purity (%) | 99.1 | 99.2 | 98.8 |
| Standard Deviation (%) | 0.12 | 0.18 | 0.25 |
| Relative Standard Deviation (%RSD) | 0.12 | 0.18 | 0.25 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | Not Applicable |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | Not Applicable |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~10 minutes |
| Sample Preparation Complexity | Simple | Moderate | Simple |
| Primary Method Capability | Yes | No | No |
| Impurity Profiling Capability | Limited | Excellent | No |
| Structural Confirmation | Yes | No | No |
Methodology Comparison
The selection of an analytical method is often a trade-off between various factors including accuracy, precision, sensitivity, analysis time, and the specific information required.
Quantitative NMR (qNMR) is a primary ratio method, meaning it can provide a direct measure of purity without the need for a specific reference standard of the analyte itself.[1][2] This is a significant advantage in early-stage drug development where certified reference standards may not be available. The principle of qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[4] Furthermore, NMR provides structural information, simultaneously confirming the identity of the analyte and any observable impurities.[5] However, qNMR generally has lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for purity determination in the pharmaceutical industry.[5] When coupled with a UV detector, HPLC can separate the main compound from its impurities, providing a detailed impurity profile.[6] Purity is typically calculated using an area percent method, which assumes that all compounds have a similar response factor at the detection wavelength. For more accurate quantification of impurities, reference standards for each impurity are required.[7] HPLC offers excellent sensitivity, making it ideal for detecting and quantifying trace impurities.[8] The main limitations are the need for reference standards for accurate quantification of impurities and the fact that it does not provide direct structural information.
Potentiometric Titration is a classic analytical technique that can be used to determine the purity of an acidic compound like this compound. This method is based on the neutralization reaction between the acidic analyte and a standardized basic titrant. It is a cost-effective and precise method for determining the total acid content.[1] However, its major drawback is the lack of specificity; it cannot distinguish between the target analyte and any other acidic impurities that may be present in the sample. Therefore, it provides an overall measure of acidic content rather than the purity of the specific compound.
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
1. Quantitative ¹H-NMR (qNMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the methylene protons of the acetic acid moiety) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
2. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
3. Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (or other suitable solvent to dissolve the sample).
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a beaker.
-
Dissolve the sample in 50 mL of ethanol.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
-
Calculation:
-
Calculate the purity based on the volume of NaOH used to reach the equivalence point, the concentration of the NaOH solution, the mass of the sample, and the molecular weight of the analyte.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for purity determination by qNMR and the logical relationship in selecting an appropriate analytical method.
Caption: Workflow for purity determination by qNMR.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
The choice of analytical method for the purity determination of this compound is contingent upon the specific analytical objective.
-
For the certification of reference materials and when a primary ratio method is required for absolute purity determination without a specific standard, qNMR is the superior choice. Its ability to provide simultaneous structural confirmation is an invaluable asset.[1]
-
For routine quality control, in-depth impurity profiling, and when high sensitivity for trace impurities is critical, HPLC-UV is the recommended method.[6][8] It excels in separating and quantifying impurities, which is crucial for regulatory submissions and ensuring product safety.
-
Potentiometric titration serves as a rapid and cost-effective method for a straightforward assay of the total acidic content. However, due to its non-specific nature, it should be used as a complementary technique and not as a standalone method for purity assessment where acidic impurities may be present.
For a comprehensive and robust characterization of this compound, an orthogonal approach combining two different techniques is highly recommended. For instance, utilizing qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete purity profile of the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. cs.purdue.edu [cs.purdue.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imeko.info [imeko.info]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies involving (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For drug development professionals and researchers, understanding the cross-reactivity of a compound is paramount to ensuring its specificity and safety. This guide provides a framework for evaluating the cross-reactivity of the compound (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. However, a comprehensive search of publicly available scientific literature and databases did not yield specific cross-reactivity studies for this particular molecule.
Therefore, this guide will present a general methodology and data presentation framework for conducting and reporting such studies, using hypothetical data and drawing parallels from established principles of cross-reactivity assessment.
Understanding Cross-Reactivity
Cross-reactivity in pharmacology refers to the ability of a drug or compound to bind to multiple, often structurally related, molecular targets such as receptors or enzymes. This can lead to off-target effects, which may be beneficial, benign, or harmful. Assessing cross-reactivity is a critical step in the preclinical development of any therapeutic candidate.
Hypothetical Cross-Reactivity Profile of this compound
In the absence of specific data, we will outline a hypothetical scenario where this compound (referred to as Compound X) is evaluated against a panel of related protein kinases.
Data Presentation
A crucial aspect of presenting cross-reactivity data is clarity and ease of comparison. Quantitative data, such as binding affinities or inhibitory concentrations, should be summarized in a tabular format.
Table 1: Kinase Inhibitory Profile of Compound X
| Kinase Target | IC₅₀ (nM) of Compound X | IC₅₀ (nM) of Control Compound A | IC₅₀ (nM) of Control Compound B |
| Target Kinase 1 | 15 | 10 | 150 |
| Off-Target Kinase 2 | 1500 | 25 | 2000 |
| Off-Target Kinase 3 | >10,000 | 500 | >10,000 |
| Off-Target Kinase 4 | 850 | 1200 | 900 |
| Off-Target Kinase 5 | 2300 | 3000 | 1800 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Compound X
| Cell Line | Target Engagement (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) |
| Cell Line A (Expressing Target Kinase 1) | 50 | >50 |
| Cell Line B (Lacking Target Kinase 1) | >10,000 | >50 |
EC₅₀ (Half maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. CC₅₀ (Half maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are example protocols for key experiments in a cross-reactivity study.
Kinase Inhibition Assay
A biochemical assay to determine the IC₅₀ of a compound against a panel of kinases.
-
Reagents : Recombinant human kinases, appropriate peptide substrates, ATP, test compound (Compound X), and a suitable kinase assay buffer.
-
Procedure :
-
Prepare serial dilutions of Compound X.
-
In a 384-well plate, add the kinase, peptide substrate, and Compound X dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).
-
Calculate the percentage of kinase activity relative to a vehicle control and plot against the compound concentration to determine the IC₅₀.
-
Cellular Target Engagement Assay
A cell-based assay to confirm that the compound interacts with its intended target in a cellular context.
-
Cell Culture : Culture Cell Line A (expressing the target) and Cell Line B (negative control) under standard conditions.
-
Compound Treatment : Treat cells with a range of concentrations of Compound X for a defined period.
-
Lysis and Detection : Lyse the cells and use a method to quantify the engagement of the target protein. This could be a cellular thermal shift assay (CETSA), a NanoBRET assay, or an immunoassay to detect a downstream phosphorylation event.
-
Data Analysis : Determine the EC₅₀ by plotting the target engagement signal against the compound concentration.
Visualization of Experimental Workflow and Concepts
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: A typical workflow for assessing compound selectivity, from initial biochemical screening to cellular validation.
Caption: Conceptual diagram of compound cross-reactivity, illustrating desired on-target and potential off-target interactions.
A Comparative Guide to the Quantitative Analysis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid and structurally related compounds in complex matrices. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines and compares several prominent techniques, offering insights into their principles, performance, and experimental protocols.
Introduction to Analytical Challenges
This compound, a molecule combining a sulfonamide and an amino acid moiety, presents unique analytical challenges in complex biological or chemical mixtures. The ideal analytical method should offer high sensitivity, selectivity, and robustness to overcome matrix effects and ensure accurate quantification. This guide explores various chromatographic and electrophoretic techniques that can be adapted for this purpose.
Comparison of Analytical Techniques
The choice of analytical methodology is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section compares High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Technique | Principle | Typical Performance | Advantages | Limitations |
| HPLC-UV | Separation based on polarity using a stationary phase and a mobile phase, with detection via UV absorbance. | Linearity: 0.1–10.0 μg/mL, LOD: 0.8–1.7 μg/kg, Recovery: 72.7-94.7%[1][2] | Widely available, robust, cost-effective for routine analysis.[3] | Lower sensitivity and selectivity compared to MS detection, potential for interference from co-eluting compounds. |
| LC-MS/MS | High-resolution separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | LOD: as low as 0.03 µg/L, LOQ: as low as 0.1 µg/L, Recovery: 85.5-88.3%[4][5] | High sensitivity and specificity, suitable for complex matrices, provides structural information.[6][7] | Higher equipment and operational costs, potential for matrix effects (ion suppression/enhancement). |
| GC-MS | Separation of volatile or derivatized compounds in the gas phase followed by mass spectrometric detection. | Recoveries: 54% to 135.5% depending on the analyte and derivatization.[8] | High chromatographic efficiency, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile analytes like sulfonamides and amino acids, which can add complexity.[9][10] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their charge-to-size ratio. | LOD: 0.3-6.0 µmol/L for amino acids.[11] | High separation efficiency, low sample and reagent consumption, can analyze underivatized amino acids.[12][13] | Lower sensitivity for some applications, reproducibility can be challenging. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of any analytical method. Below are representative protocols for the discussed techniques, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of sulfonamides in various samples.[3]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acid modifier like formic acid is common. For example, a mobile phase of 60 mL distilled water, 35 mL acetonitrile, and 5 mL methanol with the pH adjusted to 2.5 with phosphoric acid.[14]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance, for instance, 278 nm.[14]
-
Sample Preparation:
-
For solid samples, weigh an appropriate amount of the powdered sample.
-
Dissolve in the mobile phase, using sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution to a concentration within the calibration range.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying trace levels of drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.[7]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: Typically 0.4 mL/min.[4]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: Add a precipitating agent like acetonitrile to the sample, vortex, and centrifuge.[15]
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use an appropriate SPE cartridge to extract the analyte and remove interferences.[7]
-
The final extract is typically evaporated and reconstituted in the mobile phase before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to increase the volatility of sulfonamides and amino acid derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A two-step derivatization is often employed. For instance, methylation with diazomethane followed by acylation with an agent like pentafluoropropionic acid anhydride.[8]
-
Column: A capillary column suitable for the separation of the derivatized analytes.
-
Carrier Gas: Helium is typically used.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation:
-
Extraction of the analyte from the matrix using a suitable solvent like acetonitrile.
-
Clean-up of the extract using solid-phase extraction.
-
Evaporation of the solvent and subsequent derivatization of the residue.[8]
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and can be used for the analysis of amino acids without derivatization.[13]
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV, DAD, or MS).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The choice of BGE is critical for separation. For amino acids, a low pH buffer like 1 M formic acid can be used to confer a positive charge on the analytes.[11]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Direct UV absorbance or, for higher sensitivity and specificity, coupling to a mass spectrometer (CE-MS).[12]
-
Sample Preparation:
-
For biological fluids, deproteinization with an organic solvent may be necessary.
-
The sample is then diluted in the BGE or water before injection.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the discussed analytical techniques.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for Capillary Electrophoresis analysis.
Conclusion
The quantitative analysis of this compound in complex mixtures can be approached using several powerful analytical techniques. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides the highest sensitivity and specificity, making it ideal for trace-level quantification in challenging matrices. GC-MS is a viable option but requires derivatization, adding a layer of complexity to the sample preparation. Capillary Electrophoresis presents a high-efficiency separation method, particularly advantageous for polar and charged molecules like amino acid derivatives. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available resources. The provided protocols and workflows serve as a foundation for developing and validating a robust quantitative method for this and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. analchemres.org [analchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. ymerdigital.com [ymerdigital.com]
- 7. longdom.org [longdom.org]
- 8. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 13. Capillary Electrophoresis of Free Amino Acids in Physiological Fluids Without Derivatization Employing Direct or Indirect Absorbance Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. nanobioletters.com [nanobioletters.com]
- 15. agilent.com [agilent.com]
No Peer-Reviewed Studies Validating the Use of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
A comprehensive search of peer-reviewed scientific literature has revealed no published studies validating the biological activity or therapeutic use of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
The primary information available for this compound comes from chemical suppliers and databases, which provide basic chemical data such as its CAS Registry Number (379250-94-9), molecular formula (C12H17NO4S), and molecular weight (271.33 g/mol ).[1][2][3] However, there is a notable absence of scientific research articles detailing its synthesis, mechanism of action, or any evaluation of its performance in biological systems.
Due to the lack of experimental data, it is not possible to create a comparison guide that meets the specified requirements for data presentation, experimental protocols, and visualizations. There are no quantitative data to summarize, no experimental methodologies to detail, and no signaling pathways or workflows to illustrate for this specific compound.
Context from Related Chemical Moieties
While no information exists for the specific compound , an understanding of its constituent chemical groups can provide some general context for researchers. It is crucial to note that the biological activities of these individual moieties do not imply any activity for the compound this compound itself.
The Sulfonyl Group in Medicinal Chemistry:
The sulfonyl group is a well-established pharmacophore in drug design and development. Compounds containing a sulfonyl group, such as sulfonamides and sulfones, are integral to a wide array of therapeutic agents.[4] The chemical properties of the sulfonyl group allow it to form hydrogen bonds with biological targets, and its inclusion in a molecule can influence its three-dimensional structure, which is critical for its interaction with enzymes and receptors.[4] Sulfonyl-containing compounds have been investigated for a variety of therapeutic applications, including the treatment of diabetes, where they can act as enzyme inhibitors or modulators of receptor activity.[4]
Acetic Acid and Its Derivatives:
Acetic acid is widely recognized for its antimicrobial properties and has been studied for its effectiveness against various pathogens, including those that form biofilms, which are bacterial communities with high resistance to antibiotics.[5][6][7] The antibacterial effect of acetic acid is primarily attributed to its undissociated form.[7]
Furthermore, a vast number of acetic acid derivatives have been synthesized and explored for a broad spectrum of biological activities. The specific therapeutic application of these derivatives is highly dependent on the overall molecular structure. Published research on acetic acid derivatives includes their evaluation as:
-
Antibacterial agents: Novel β-lactam antibiotics that include an acetic acid moiety have demonstrated activity against Gram-negative bacteria.[8]
-
Enzyme inhibitors: Specific derivatives have been developed to inhibit metallo-β-lactamases, enzymes that contribute to antibiotic resistance.[9]
-
Antihypertensive agents: Complex molecules containing an acetic acid group have been investigated for their potential to lower blood pressure.[10]
For researchers, scientists, and drug development professionals, this compound represents an uncharacterized molecule from a biological standpoint. There is currently no scientific basis to validate its use in any application. Any future investigation into the biological properties of this compound would constitute novel research. Without any foundational peer-reviewed studies, a comparative analysis against other alternatives is not feasible.
References
- 1. (2,3,5,6-Tetramethyl-benzenesulfonylamino)-aceticacid||for research only|Ambeed [ambeed.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 379250-94-9 [m.chemicalbook.com]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm Properties of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Guide for Laboratory Professionals
For the safe and environmentally responsible disposal of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid (CAS No. 379250-94-9), it is imperative to treat the substance as a hazardous chemical waste. Due to its complex organic structure containing a carboxylic acid and a sulfonylamino group, specific protocols must be followed to ensure the safety of personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to standard personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use an appropriate respirator.
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS) in the provided search results, a conservative approach compliant with general principles for chemical waste disposal is required. This substance should not be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads from a spill), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tightly sealing lid.
-
-
Waste Labeling:
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must include the full chemical name: "this compound", the CAS number (379250-94-9), and an indication of the hazards (e.g., "Corrosive," "Irritant," based on its acidic nature).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Store away from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions. Use secondary containment to mitigate spills.
-
-
Final Disposal:
-
Arrange for pickup and disposal through a licensed and approved hazardous waste disposal contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].
-
Never attempt to neutralize this compound without specific, validated protocols, as the reaction products are unknown. Neutralization of chemical waste should only be performed by permitted treatment and disposal facilities[2].
-
Spill Management
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Small Spills: If you are trained and it is safe to do so, contain the spill. Absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Scoop the absorbed material into the designated hazardous waste container.
-
Large Spills: Evacuate the laboratory and notify your institution's Environmental Health & Safety (EHS) department immediately.
Summary of Chemical Data
| Property | Value | Reference |
| CAS Number | 379250-94-9 | [3][4] |
| Molecular Formula | C₁₂H₁₇NO₄S | [3] |
| Molecular Weight | 271.33 g/mol | [3][4] |
| Known Hazard Statements | H302: Harmful if swallowed | [5] |
| Transport Information | Not classified as hazardous for transport | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
This guide provides immediate and essential safety protocols for handling (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar compounds, such as aromatic sulfonic acids and sulfonyl chlorides. These related compounds are known to be corrosive, irritants to the skin, eyes, and respiratory system, and harmful if ingested.[1][2][3][4] Adherence to these guidelines is crucial for ensuring laboratory safety.
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Given the compound's structure, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A full-length, long-sleeved lab coat is mandatory to protect against skin contact.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Respiratory Protection:
-
For routine handling within a fume hood, respiratory protection is typically not required.
-
In the event of a spill or if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic acids and dusts should be used.
-
3. General Hygiene Practices:
-
Avoid all direct contact with the chemical.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and wash it separately before reuse.
Personal Protective Equipment Summary
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles (required). Face shield (recommended when splashing is possible). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Full-length lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not typically required when handled in a fume hood. Use a NIOSH-approved respirator for spills or high-dust situations. |
Logical Workflow for PPE Selection```dot
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
3. Waste Disposal:
-
Disposal of this compound must be handled by a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. *[6][7] For dilute aqueous solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option, but this should only be performed by trained personnel and in accordance with institutional and local regulations. T[7]he resulting neutralized solution may still require collection as hazardous waste. Never pour the neat chemical or untreated solutions down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
